2,4,6-Trimethoxyaniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4,6-trimethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-11-6-4-7(12-2)9(10)8(5-6)13-3/h4-5H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSAKXLEFPFZOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70161990 | |
| Record name | 2,4,6-Trimethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70161990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14227-17-9 | |
| Record name | 2,4,6-Trimethoxyaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14227-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Trimethoxyaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014227179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,6-Trimethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70161990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-trimethoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.617 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectroscopic Analysis of 2,4,6-Trimethoxyaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 2,4,6-trimethoxyaniline. Due to the limited availability of directly published complete spectral data for this compound, this document presents a detailed analysis based on available physical data, comparative data from the structurally similar compound 2,4,6-trimethylaniline, and established spectroscopic methodologies for aromatic amines.
Compound Information
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 14227-17-9 | [1] |
| Molecular Formula | C₉H₁₃NO₃ | [1] |
| Molecular Weight | 183.21 g/mol | [1] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 97-101 °C | |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents such as chloroform, methanol, and ethyl acetate. |
Spectroscopic Data Analysis
FT-IR Spectroscopy
The FT-IR spectrum of this compound is expected to show characteristic peaks for the amine and methoxy functional groups, as well as the aromatic ring.
Table 2: Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium, Sharp (doublet) | N-H stretching (primary amine) |
| 3050-3000 | Weak to Medium | Aromatic C-H stretching |
| 2980-2850 | Medium to Strong | Aliphatic C-H stretching (methoxy groups) |
| 1620-1580 | Medium to Strong | N-H bending (scissoring) and C=C aromatic ring stretching |
| 1520-1480 | Strong | C=C aromatic ring stretching |
| 1250-1200 | Strong | Aryl-O stretching (asymmetric) |
| 1050-1000 | Strong | Aryl-O stretching (symmetric) |
| 850-800 | Strong | Out-of-plane C-H bending (isolated aromatic hydrogens) |
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound in a solvent like CDCl₃ is expected to be relatively simple due to the molecule's symmetry.
Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.2 | s | 2H | Aromatic H (H-3, H-5) |
| ~3.8 | s | 9H | Methoxy H (-OCH₃) |
| ~3.7 | br s | 2H | Amine H (-NH₂) |
Note: The chemical shift of the amine protons can vary depending on concentration and solvent.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will reflect the symmetry of the molecule, showing a limited number of signals for the carbon atoms.
Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C2, C4, C6 (carbons attached to methoxy groups) |
| ~130 | C1 (carbon attached to the amine group) |
| ~90 | C3, C5 (aromatic CH) |
| ~55 | Methoxy carbons (-OCH₃) |
UV-Vis Spectroscopy
The UV-Vis spectrum of this compound in a solvent like ethanol or methanol is expected to show absorption bands characteristic of a substituted aniline.[2] Aniline itself has two main absorption bands around 230 nm and 280 nm.[3] The presence of three electron-donating methoxy groups is expected to cause a bathochromic (red) shift in these absorption maxima.
Table 5: Predicted UV-Vis Spectral Data for this compound
| λmax (nm) | Molar Absorptivity (ε) | Transition |
| ~240-250 | High | π → π |
| ~290-310 | Moderate | n → π |
Experimental Protocols
The following are detailed, generalized experimental protocols for the spectroscopic analysis of an aromatic amine like this compound.
FT-IR Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Solid (KBr Pellet Method): Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.
-
Solution: Dissolve a small amount of the sample in a suitable infrared-transparent solvent (e.g., chloroform). Record the spectrum in a liquid cell with an appropriate path length.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or the solvent).
-
Place the sample in the spectrometer's beam path.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.
-
NMR Spectroscopy (¹H and ¹³C)
-
Instrumentation: A high-resolution Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) using a Fourier transform to obtain the frequency-domain spectrum. Apply phase and baseline corrections to the spectrum.
UV-Vis Spectroscopy
-
Instrumentation: A UV-Vis spectrophotometer.
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading within the optimal range of the instrument (typically 0.1 - 1.0).
-
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline.
-
Rinse the cuvette with the sample solution and then fill it with the sample solution.
-
Place the sample cuvette in the spectrophotometer.
-
Scan a range of wavelengths (e.g., 200-400 nm) to identify the wavelength(s) of maximum absorbance (λmax).
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the synthesis and spectroscopic characterization of an organic compound like this compound.
Caption: A logical workflow for the synthesis and spectroscopic characterization of a chemical compound.
Synthesis of this compound
A common synthetic route to this compound involves the reduction of the corresponding nitro compound, 2,4,6-trimethoxynitrobenzene.
References
An In-depth Technical Guide to 2,4,6-Trimethoxyaniline (CAS: 14227-17-9)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 2,4,6-Trimethoxyaniline, a versatile chemical intermediate. It details its physicochemical properties, experimental protocols for its synthesis and purification, and explores its potential biological activities based on related compounds.
Core Physicochemical Properties
This compound is an aromatic amine characterized by the presence of three methoxy groups on the benzene ring. These functional groups are critical to its reactivity and physical characteristics. Its properties are summarized below.
General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO₃ | [1][2] |
| Molecular Weight | 183.20 g/mol | [2][3] |
| Physical Form | Colorless liquid or solid | [1][4] |
| Melting Point | 29-31 °C | [1][2] |
| Boiling Point | 125-127 °C (at 0.8 Torr) | [1] |
| 110-140 °C (at 0.08 Torr) | [2] | |
| Density (Predicted) | 1.118 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 5.08 ± 0.10 | [1] |
Solubility and Storage
| Property | Information | Source |
| Solubility | Soluble in ethanol and ether. | [5] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | [1][4] |
Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 14227-17-9 | [1][2][3] |
| EINECS | 238-095-8 | [1] |
| MDL Number | MFCD00017165 | [3][6] |
| SMILES | COC1=CC(OC)=C(N)C(OC)=C1 | [5] |
| InChIKey | FNSAKXLEFPFZOM-UHFFFAOYSA-N | [2][4] |
Experimental Protocols
Detailed methodologies for the synthesis and purification of this compound are crucial for its application in research and development.
Synthesis from 2,4,6-Trimethoxybenzamide
A common synthetic route involves the Hofmann rearrangement of 2,4,6-trimethoxybenzamide.[1]
Materials:
-
Potassium hydroxide (50.5 g, 900 mmol)
-
Deionized water (300 mL)
-
12 M Hydrochloric acid (84.0 mL, 1.01 mol)
-
Potassium permanganate (12.8 g, 81.0 mmol)
-
Nitrogen gas
-
2,4,6-trimethoxybenzamide (48.7 g, 200 mmol)
-
Sodium sulfite (12.7 g, 101 mmol)
-
Ether
-
Anhydrous sodium sulfate
Protocol:
-
Preparation of Hypochlorite Solution: Slowly add 12 M HCl dropwise to potassium permanganate at 20 °C over 40 minutes to generate chlorine gas. Absorb the generated gas in a stirred aqueous solution of potassium hydroxide at 0 °C. After the addition is complete, bubble nitrogen gas through the reaction mixture for 45 minutes to introduce any residual chlorine gas into the aqueous solution.
-
Hofmann Rearrangement: Add 2,4,6-trimethoxybenzamide to the hypochlorite solution in a single portion at 0 °C.
-
Reaction: Stir the mixture at 0 °C for 6 hours, then allow it to warm to 20 °C and stir for an additional 12 hours. The solution will change from colorless to dark brown.
-
Quenching: Add sodium sulfite at 20 °C and continue stirring for 15 minutes to quench the reaction.
-
Work-up: Separate the resulting precipitate by filtration. Wash the filter cake with water (100 mL) and then ether (200 mL).
-
Extraction: Combine the filtrate and washings. Separate the organic layer. Extract the aqueous phase twice with ether (2 x 200 mL).
-
Drying and Concentration: Combine all organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to remove the solvent.
Caption: Synthesis and Purification Workflow for this compound.
Purification
The crude product from the synthesis is a dark brown residue.[1]
Protocol:
-
Purify the crude residue using a Kugelrohr (ball-to-ball) distillation apparatus.
-
Conduct the distillation under vacuum at a temperature of 110-140 °C and a pressure of 0.1 mbar.[1]
-
The resulting product is a colorless liquid, which crystallizes upon cooling to 4 °C.[1] The final yield is approximately 38%.[1]
Proposed Analytical Protocol: HPLC-UV
While specific validated methods for this compound are not widely published, a general High-Performance Liquid Chromatography (HPLC) method can be developed for purity assessment and quantification, similar to methods used for other aniline derivatives.[7]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer) is recommended.
-
Start with a higher aqueous percentage and gradually increase the acetonitrile concentration.
Protocol:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Create a series of dilutions for a calibration curve.
-
Sample Preparation: Dissolve the sample to be analyzed in the mobile phase or a compatible solvent to an expected concentration within the calibration range.
-
Chromatography:
-
Set the column temperature (e.g., 30 °C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength (determined by UV scan, likely around 230-280 nm).
-
Inject the standards and the sample.
-
-
Analysis: Identify the peak corresponding to this compound by its retention time. Quantify using the calibration curve derived from the standards.
Caption: General Analytical Workflow using HPLC-UV.
Biological Activity and Potential Applications
While direct pharmacological studies on this compound are limited in publicly available literature, its trimethoxyphenyl (TMP) moiety is a key pharmacophore in several biologically active molecules. It serves as a crucial building block in the synthesis of pharmaceuticals, dyes, and agrochemicals.[5][6]
Role as a Synthetic Intermediate
The presence of an amino group and electron-donating methoxy groups makes the compound reactive in various organic reactions, including electrophilic aromatic substitution and condensation reactions.[6] This versatility allows it to be a precursor for more complex molecules with potential therapeutic value.[6]
Potential Anticancer Activity
Research on other novel trimethoxyphenyl-based analogues has shown significant cytotoxic activity against cancer cell lines, such as hepatocellular carcinoma (HepG2).[8] The mechanism of action for these related compounds involves the inhibition of β-tubulin polymerization.[8] This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis (programmed cell death).[8] Given the shared TMP scaffold, it is plausible that this compound could serve as a foundational structure for developing new tubulin-targeting anticancer agents.
Caption: Potential Anticancer Mechanism via Tubulin Inhibition.
Safety and Handling
This compound requires careful handling due to its potential hazards.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][4]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]
-
Handling: Use in a well-ventilated area, wear protective gloves, eye protection, and appropriate clothing.[5]
References
- 1. This compound CAS#: 14227-17-9 [m.chemicalbook.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. 14227-17-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. This compound | 14227-17-9 [sigmaaldrich.com]
- 5. This compound; CAS No.: 14227-17-9 [chemshuttle.com]
- 6. a2bchem.com [a2bchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2,4,6-Trimethoxyaniline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Trimethoxyaniline is an aromatic organic compound that serves as a versatile building block in synthetic chemistry. Its unique substitution pattern, featuring three methoxy groups and an amino group on a benzene ring, imparts specific chemical properties that make it a valuable precursor in the synthesis of a variety of more complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties, a detailed synthesis protocol, and known applications of this compound, with a focus on its relevance to researchers and professionals in the field of drug development.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its handling, storage, and application in chemical reactions.
| Property | Value | Reference |
| CAS Number | 14227-17-9 | [1] |
| Molecular Formula | C₉H₁₃NO₃ | [1] |
| Molecular Weight | 183.2 g/mol | [1] |
| Appearance | Dark purple to black solid below 29°C, liquid above 31°C.[1] | [1] |
| Melting Point | 29-31 °C | [1] |
| Boiling Point | 125-127 °C at 0.8 Torr | [1] |
| Density (Predicted) | 1.118 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 5.08 ± 0.10 | [1] |
| Solubility | Soluble in ethanol and ether.[2] | [2] |
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound is provided below, based on a method published in The Journal of Organic Chemistry.[1]
Experimental Protocol
Materials:
-
2,4,6-trimethoxybenzamide
-
Potassium permanganate (KMnO₄)
-
12 M Hydrochloric acid (HCl)
-
Potassium hydroxide (KOH)
-
Sodium sulfite (Na₂SO₃)
-
Ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Water
Procedure:
-
Generation of Chlorine Gas: In a well-ventilated fume hood, slowly add 84.0 mL of 12 M hydrochloric acid dropwise to 12.8 g of potassium permanganate over a period of 40 minutes at 20 °C. The temperature of the reaction will increase.
-
Preparation of Hypochlorite Solution: Absorb the generated chlorine gas into a stirred aqueous solution of 50.5 g of potassium hydroxide in 300 mL of water, maintained at 0 °C.
-
Introduction of Residual Chlorine: After the complete addition of hydrochloric acid, introduce the residual chlorine gas into the potassium hydroxide solution using a stream of nitrogen gas for 45 minutes.
-
Hofmann Rearrangement: To the resulting hypochlorite solution at 0 °C, add 48.7 g of 2,4,6-trimethoxybenzamide in a single portion.
-
Reaction Stirring: Continue stirring the reaction mixture at 0 °C for 6 hours, then allow it to warm to 20 °C and stir for an additional 12 hours. The color of the solution will change from colorless to dark brown.[1]
-
Quenching the Reaction: Add 12.7 g of sodium sulfite at once to the reaction mixture at 20 °C and continue stirring for 15 minutes.
-
Work-up:
-
Separate the precipitate by filtration and wash the filter cake sequentially with 100 mL of water and 200 mL of ether.
-
Combine the filtrate and washings and separate the organic layer.
-
Extract the aqueous phase with ether (2 x 200 mL).[1]
-
Combine all organic phases, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to remove the solvent.
-
-
Purification: Purify the dark brown residue by Kugelrohr distillation (110-140 °C at 0.1 mbar) to yield this compound as a colorless liquid. The product crystallizes at 4 °C.[1]
Elemental Analysis:
-
Calculated for C₉H₁₃NO₃: C, 59.00%; H, 7.15%; N, 7.65%.
-
Measured: C, 58.9%; H, 7.1%; N, 7.5%.[1]
Chemical Reactivity and Applications
This compound is a versatile intermediate in organic synthesis. The presence of the electron-donating methoxy and amino groups activates the benzene ring, making it susceptible to various electrophilic and nucleophilic substitution reactions.[2]
Key Reactions:
-
Electrophilic Aromatic Substitution: The methoxy groups strongly activate the aromatic ring, directing electrophiles to the ortho and para positions.
-
Nucleophilic Aromatic Substitution: The amino group can be converted into a diazonium salt, which can then be displaced by a variety of nucleophiles.
-
Amide Formation: The amino group can readily react with acyl chlorides or anhydrides to form amides.[3]
-
Diazotization: The amino group can undergo diazotization to form a diazonium salt, a key intermediate for introducing a wide range of functional groups.[3]
Applications in Synthesis:
-
Pharmaceuticals: It serves as a precursor for the synthesis of various pharmaceutical compounds.[2]
-
Agrochemicals: It is used in the manufacturing of certain agrochemicals.[2]
-
Dyes and Pigments: this compound is a key precursor in the production of triarylmethane dyes and other pigments.[3]
-
Heterocyclic Compounds: It is utilized in the synthesis of heterocyclic compounds such as quinazolines.[3]
Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies in the public domain detailing the biological activity or the direct interaction of this compound with cellular signaling pathways. Research has been conducted on derivatives and structurally similar compounds, which suggests potential areas for future investigation. For instance, various substituted anilines have been explored for their anticancer and antimicrobial activities.[4][5] However, without direct experimental evidence for this compound, any discussion of its biological role or mechanism of action would be speculative.
The diagram below illustrates a generalized workflow for the synthesis and initial biological evaluation of novel compounds, a process where this compound could serve as a starting material.
Caption: General workflow for the synthesis and biological evaluation of novel compounds.
Safety Information
This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a valuable and versatile chemical intermediate with established applications in the synthesis of dyes, pigments, and as a precursor for pharmaceuticals and agrochemicals. While its physical and chemical properties are reasonably well-documented, further research is needed to experimentally verify some of its physical constants and, most importantly, to explore its potential biological activities. The lack of data on its direct interactions with biological systems represents a significant knowledge gap and a promising area for future research, particularly in the context of drug discovery and development. Professionals in these fields can leverage the synthetic accessibility of this compound to create novel derivatives for biological screening.
References
A Technical Guide to 2,4,6-Trimethoxyaniline for Researchers and Drug Development Professionals
An in-depth examination of the molecular characteristics, synthesis, and practical applications of 2,4,6-Trimethoxyaniline, a key building block in synthetic chemistry.
This technical guide provides a comprehensive overview of this compound, a versatile chemical compound with significant applications in pharmaceutical and agrochemical research and development. This document outlines its fundamental molecular properties, a detailed experimental protocol for its synthesis, and its role as a crucial intermediate in the creation of more complex molecules.
Core Molecular Data
This compound is an aromatic amine characterized by the presence of three methoxy groups on the benzene ring. These functional groups significantly influence its chemical reactivity and make it a valuable precursor in various synthetic pathways.
| Property | Value | Source |
| Molecular Formula | C9H13NO3 | [1][2] |
| Molecular Weight | 183.20 g/mol | [2] |
| CAS Number | 14227-17-9 | [2] |
| Appearance | Dark purple to black solid below 29°C, liquid above 31°C | |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature | [3] |
Synthetic Pathway and Experimental Protocol
The synthesis of this compound is a multi-step process that involves the generation of a reactive intermediate followed by a substitution reaction. The following is a detailed experimental protocol for a common synthetic route.
Experimental Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol describes the synthesis of this compound from 2,4,6-trimethoxybenzamide.
1. Generation of the Reagent:
-
A solution of 12 M hydrochloric acid (84.0 mL, 1.01 mol) is slowly added dropwise to potassium permanganate (12.8 g, 81.0 mmol) over 40 minutes at 20°C.
-
The chlorine gas generated is absorbed by stirring in an aqueous solution (300 mL) of potassium hydroxide (50.5 g, 900 mmol) at 0°C.
-
Residual chlorine gas is introduced into the aqueous solution with a stream of nitrogen gas for 45 minutes.
2. Reaction:
-
2,4,6-trimethoxybenzamide (48.7 g, 200 mmol) is added in a single portion to the solution at 0°C.
-
The reaction mixture is stirred at 0°C for 6 hours, then allowed to warm to 20°C and stirred for an additional 12 hours. The solution's color will change from colorless to dark brown.
3. Work-up and Purification:
-
Sodium sulfite (12.7 g, 101 mmol) is added at once at 20°C, and stirring is continued for 15 minutes.
-
The resulting precipitate is removed by filtration, and the filter cake is washed with water (100 mL) and then ether (200 mL).
-
The filtrate and washings are combined, and the organic layer is separated.
-
The aqueous phase is extracted twice with ether (2 x 200 mL).
-
All organic phases are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The dark brown residue is purified by ball-to-ball distillation (Kugelrohr apparatus, 110-140°C/0.1 mbar) to yield this compound as a colorless liquid.
Applications in Research and Development
This compound serves as a versatile building block in organic synthesis. The presence of the amino group and the activating methoxy groups on the aromatic ring allows for a variety of chemical transformations. This makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. Its unique electronic and structural properties are leveraged by researchers to design and create novel molecules with specific biological or material properties.
References
Solubility of 2,4,6-Trimethoxyaniline in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Trimethoxyaniline is an aromatic organic compound with applications in the synthesis of dyes, pigments, and pharmaceutical intermediates.[1][2] Its solubility in various organic solvents is a critical parameter for its use in these applications, influencing reaction kinetics, purification processes, and formulation development. This technical guide provides an overview of the available solubility information for this compound and details standard experimental protocols for its quantitative determination.
Qualitative Solubility Data
The table below summarizes the available qualitative solubility information for this compound in selected organic solvents. It is important to note that this information is descriptive and does not provide precise solubility limits.
| Solvent | Qualitative Solubility |
| Ethanol | Soluble[1] |
| Ether | Soluble[1] |
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data, experimental determination is necessary. The following are detailed methodologies for two common and reliable methods for determining the solubility of a solid compound like this compound in an organic solvent: the Isothermal Equilibrium (Shake-Flask) Method and the Gravimetric Method.
Isothermal Equilibrium (Shake-Flask) Method
The shake-flask method is a widely used and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[4]
Principle: An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined by a suitable analytical method.
Apparatus and Materials:
-
Vials or flasks with screw caps
-
Constant temperature shaker or water bath
-
Analytical balance
-
Filtration device (e.g., syringe filters with appropriate membrane)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
This compound (solid)
-
Organic solvent of interest
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials or flasks. The excess solid should be sufficient to ensure that a saturated solution is formed and that solid remains after equilibrium is reached.
-
Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.
-
Equilibration: Seal the vials and place them in a constant temperature shaker or water bath. Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. The time required for equilibration can vary depending on the compound and solvent and should be determined experimentally by taking measurements at different time points until the concentration remains constant.[4]
-
Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a membrane filter compatible with the organic solvent to remove all undissolved solids.
-
Analysis: Accurately dilute the filtered saturated solution with the appropriate solvent. Determine the concentration of this compound in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculation: Calculate the solubility of this compound in the organic solvent based on the measured concentration and the dilution factor.
Gravimetric Method
The gravimetric method is a simpler, classical technique for determining solubility that relies on the direct measurement of the mass of the dissolved solute.[5]
Principle: A saturated solution is prepared, and a known volume of this solution is evaporated to dryness. The mass of the remaining solid solute is then measured.
Apparatus and Materials:
-
Conical flasks or beakers
-
Stirring apparatus (e.g., magnetic stirrer)
-
Constant temperature bath (optional, for controlled temperature studies)
-
Filtration apparatus
-
Evaporating dish
-
Analytical balance
-
Oven
Procedure:
-
Preparation of Saturated Solution: Add an excess of solid this compound to a flask containing the organic solvent. Stir the mixture vigorously for an extended period to ensure the solution becomes saturated. The presence of undissolved solid at the end of this period is essential.[6]
-
Filtration: Filter the saturated solution to remove any undissolved solid.
-
Sample Measurement: Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed evaporating dish.
-
Evaporation: Gently heat the evaporating dish to evaporate the solvent, leaving behind the solid this compound. This should be done in a fume hood.
-
Drying and Weighing: Place the evaporating dish in an oven at a temperature below the melting point of this compound to ensure all solvent is removed. Cool the dish in a desiccator and weigh it on an analytical balance. Repeat the drying and weighing process until a constant mass is obtained.[6]
-
Calculation: The mass of the dissolved solute is the difference between the final mass of the dish with the residue and the initial mass of the empty dish. The solubility can then be expressed in terms of mass per volume (e.g., g/100 mL).
Visualizations
The following diagram illustrates the experimental workflow for determining the solubility of a solid compound using the Shake-Flask Method.
Caption: Experimental Workflow for the Shake-Flask Solubility Determination Method.
References
An In-depth Technical Guide to the Stability and Storage of 2,4,6-Trimethoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,4,6-Trimethoxyaniline. The information is intended to assist researchers, scientists, and professionals in drug development in ensuring the integrity and purity of this compound for their work.
Chemical and Physical Properties
This compound is an aromatic amine with the chemical formula C₉H₁₃NO₃. A summary of its key physical properties is presented in Table 1.
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Weight | 183.21 g/mol |
| Appearance | White to off-white or light brown crystalline powder or solid |
| Melting Point | 97-101 °C |
| Boiling Point | Decomposes before boiling at atmospheric pressure |
| Solubility | Soluble in methanol, ethanol, and other organic solvents. Sparingly soluble in water. |
Stability Profile
This compound is generally stable under recommended storage conditions. However, like many aromatic amines, it is susceptible to degradation from light, heat, and oxidation.
General Stability
The compound is considered stable in air but should be handled with precautions to minimize exposure.[1]
Sensitivity to Environmental Factors
Light: Exposure to light can cause degradation and discoloration of this compound. It is crucial to store the compound in light-resistant containers.
Heat: Elevated temperatures can accelerate the degradation of the compound. It is advisable to store it at controlled room temperature or under refrigeration.
Oxidation: this compound is susceptible to oxidation, which can be catalyzed by air and certain metal ions. Storage under an inert atmosphere is recommended to prevent oxidative degradation.
Recommended Storage Conditions
To ensure the long-term stability and purity of this compound, the following storage conditions are recommended. These recommendations are summarized in Table 2.
Table 2: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | Room temperature or Refrigerated (2-8°C)[2][3] | To minimize thermal degradation. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen)[2][3] | To prevent oxidation. |
| Light | In a dark place (light-resistant container)[2][3] | To prevent photodegradation. |
| Container | Tightly sealed, non-reactive material (e.g., amber glass) | To prevent contamination and exposure to air and moisture. |
Incompatible Materials
Contact with incompatible materials can lead to the rapid degradation of this compound. A list of known incompatible materials is provided in Table 3.
Table 3: Incompatible Materials
| Material Class | Specific Examples |
| Strong Oxidizing Agents | Peroxides, Nitrates, Perchlorates[4][5] |
| Strong Acids | Hydrochloric acid, Sulfuric acid |
| Acid Chlorides | Acetyl chloride, Benzoyl chloride |
| Acid Anhydrides | Acetic anhydride |
Experimental Protocols for Stability Assessment
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.
Objective: To identify potential degradation products and pathways under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 60°C for 48 hours.
-
Photostability: Expose the solid sample and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6][7][8] A control sample should be kept in the dark.
-
-
Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method. A photodiode array (PDA) detector is recommended to monitor for the appearance of degradation products.
Long-Term Stability Protocol
Objective: To determine the shelf-life and retest period under recommended storage conditions.
Methodology:
-
Sample Preparation: Store multiple batches of this compound in containers that simulate the proposed market packaging.
-
Storage Conditions: Store the samples under the recommended long-term storage conditions (e.g., 25°C/60% RH or 5°C).
-
Testing Frequency: Analyze the samples at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
-
Analysis: At each time point, test the samples for appearance, assay, and purity (degradation products) using a validated stability-indicating analytical method.
Logical Workflow for Stability and Storage
The following diagram illustrates the logical relationship between the storage conditions and the stability of this compound.
References
- 1. This compound; CAS No.: 14227-17-9 [chemshuttle.com]
- 2. This compound CAS#: 14227-17-9 [m.chemicalbook.com]
- 3. 14227-17-9|this compound|BLD Pharm [bldpharm.com]
- 4. nj.gov [nj.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 8. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]
An In-Depth Technical Guide to the Reactivity of the Amino Group in 2,4,6-Trimethoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Trimethoxyaniline is a highly activated aromatic amine of significant interest in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. The strategic placement of three electron-donating methoxy groups on the benzene ring profoundly influences the reactivity of the amino group, enhancing its nucleophilicity and directing the course of various chemical transformations. This technical guide provides a comprehensive overview of the reactivity of the amino group in this compound, focusing on its basicity, nucleophilicity, and its role in key synthetic reactions. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.
Basicity of the Amino Group
The basicity of the amino group in this compound is significantly enhanced compared to aniline due to the strong electron-donating resonance effect of the three methoxy groups. These groups increase the electron density on the nitrogen atom, making the lone pair more available for protonation.
| Compound | pKa of Conjugate Acid |
| Aniline | 4.6 |
| 4-Methoxyaniline | 5.34 |
| 2,4-Dimethoxyaniline | ~5.0 (estimated) |
| This compound | > 5.34 (estimated) |
Table 1: Comparison of pKa values of the conjugate acids of substituted anilines.
The presence of a third methoxy group at the 2-position is expected to further increase the basicity, likely placing the pKa of the 2,4,6-trimethoxyanilinium ion above that of 4-methoxyaniline.
Nucleophilicity and Acylation Reactions
The high electron density on the amino group makes this compound a potent nucleophile, readily participating in acylation reactions to form amides. This reaction is a cornerstone for the synthesis of a wide array of more complex molecules.
General Experimental Protocol for N-Acetylation
Objective: To synthesize N-(2,4,6-trimethoxyphenyl)acetamide.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add pyridine (1.2 eq) to the solution and cool the mixture in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with water and brine, and then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield N-(2,4,6-trimethoxyphenyl)acetamide.
Expected Yield: High (typically >90%)
Diazotization and Azo Coupling Reactions
The amino group of this compound can be readily converted to a diazonium salt, a versatile intermediate in organic synthesis. The resulting 2,4,6-trimethoxybenzenediazonium salt is an electrophile that can participate in azo coupling reactions with electron-rich aromatic compounds to form highly colored azo dyes.
Diazotization Signaling Pathway
Caption: Formation of the diazonium salt from this compound.
General Experimental Protocol for Diazotization and Azo Coupling
Objective: To synthesize an azo dye from this compound and a coupling agent (e.g., phenol).
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Phenol (or other electron-rich aromatic compound)
-
Sodium hydroxide (NaOH)
-
Ice
-
Standard glassware for organic synthesis
Procedure:
Part 1: Diazotization
-
Dissolve this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Prepare a solution of sodium nitrite (1.05 eq) in cold water.
-
Slowly add the sodium nitrite solution dropwise to the aniline solution, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution in the ice bath for 15-20 minutes.
Part 2: Azo Coupling
-
In a separate beaker, dissolve the coupling agent (e.g., phenol, 1.0 eq) in an aqueous sodium hydroxide solution.
-
Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the stirred solution of the coupling agent.
-
A colored precipitate of the azo dye should form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure complete reaction.
-
Collect the azo dye by vacuum filtration, wash with cold water, and dry.
Expected Yield: Moderate to high, depending on the coupling partner.
Azo Coupling Workflow
Caption: Azo coupling reaction to form an azo dye.
Electrophilic Aromatic Substitution Reactions
The presence of the strongly activating amino and methoxy groups makes the aromatic ring of this compound highly susceptible to electrophilic aromatic substitution. Reactions such as halogenation occur readily, often without the need for a catalyst.
Bromination
Due to the high activation of the ring, bromination of this compound is expected to be rapid and may lead to polysubstitution. To control the reaction and achieve mono-substitution, protection of the amino group as an acetamide is often necessary.
General Experimental Protocol for Bromination of N-(2,4,6-trimethoxyphenyl)acetamide
Objective: To synthesize a monobrominated derivative of N-(2,4,6-trimethoxyphenyl)acetamide.
Materials:
-
N-(2,4,6-trimethoxyphenyl)acetamide
-
Bromine (Br₂)
-
Acetic acid
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve N-(2,4,6-trimethoxyphenyl)acetamide (1.0 eq) in glacial acetic acid.
-
Slowly add a solution of bromine (1.0 eq) in acetic acid dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring by TLC.
-
Pour the reaction mixture into a large volume of cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water to remove acetic acid, and dry.
-
The crude product can be purified by recrystallization.
Expected Yield: High.
Conclusion
The amino group in this compound exhibits enhanced basicity and nucleophilicity due to the powerful electron-donating effects of the three methoxy substituents. This heightened reactivity makes it a valuable synthon for a variety of chemical transformations, including acylation, diazotization, and subsequent azo coupling reactions. The highly activated aromatic ring readily undergoes electrophilic substitution, often requiring protection of the amino group to control the extent of reaction. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors. Further investigation into the precise quantitative reactivity of this molecule will undoubtedly continue to expand its applications in the creation of novel and complex chemical entities.
An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of 2,4,6-Trimethoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,4,6-Trimethoxyaniline is a highly activated aromatic compound of significant interest in organic synthesis. Its utility as a building block for complex molecules, particularly in the pharmaceutical, agrochemical, and dye industries, stems from its unique electronic properties.[1] The presence of a strongly activating amino group in concert with three methoxy groups renders the aromatic ring exceptionally electron-rich, facilitating a variety of electrophilic aromatic substitution (EAS) reactions. This guide provides a technical overview of key EAS reactions of this compound, including detailed experimental protocols, quantitative data, and mechanistic diagrams to support advanced research and development.
Core Concepts: Reactivity and Regioselectivity
The benzene ring in this compound is endowed with high nucleophilicity due to the powerful electron-donating effects of both the amino (-NH₂) and methoxy (-OCH₃) groups. These substituents act as strong activating groups, increasing the rate of electrophilic aromatic substitution compared to benzene. Both -NH₂ and -OCH₃ are ortho, para-directors. In the case of this compound, the 2, 4, and 6 positions are occupied. Consequently, electrophilic attack is directed to the remaining unsubstituted positions: C3 and C5. Due to the symmetry of the molecule, these two positions are chemically equivalent. Therefore, monosubstitution reactions are expected to yield a single, predictable product, simplifying synthetic outcomes and purification processes.
Caption: Logical workflow of reactivity and regioselectivity.
Key Electrophilic Aromatic Substitution Reactions
Due to its high reactivity, this compound undergoes electrophilic substitution under mild conditions. Key reactions include halogenation, nitration, and formylation.
Halogenation
The exceptional activation of the ring allows for halogenation, particularly bromination, to proceed rapidly, often without the need for a Lewis acid catalyst. Mild brominating agents are typically sufficient to achieve high yields of the monohalogenated product.
Table 1: Quantitative Data for Bromination of this compound
| Parameter | Value / Condition | Notes |
| Substrate | This compound | 1.0 equivalent |
| Electrophile | N-Bromosuccinimide (NBS) | 1.05 equivalents |
| Solvent | Acetic Acid or Dichloromethane | Provides good solubility for reactants. |
| Temperature | 0 °C to Room Temperature | The reaction is typically fast and exothermic. |
| Reaction Time | 30 - 60 minutes | Monitored by TLC. |
| Product | 3-Bromo-2,4,6-trimethoxyaniline | --- |
| Expected Yield | >90% | Based on similar activated aniline substrates.[2][3] |
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq.) in glacial acetic acid (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Slowly add N-bromosuccinimide (1.05 eq.) portion-wise over 15-20 minutes, ensuring the temperature does not rise above 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into a beaker of ice water. Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
Nitration
Direct nitration of highly activated anilines with strong acids like nitric acid can lead to oxidation and the formation of a meta-directing anilinium ion.[4] To achieve selective ortho-nitration (at the C3/C5 position), a protection-nitration-deprotection strategy is employed. The amino group is first acetylated to moderate its activating strength and prevent side reactions.
Table 2: Quantitative Data for Nitration via Acetyl Protection
| Parameter | Step 1: Acetylation | Step 2: Nitration | Step 3: Deprotection |
| Reagent | Acetic Anhydride | Nitric Acid / Acetic Acid | Aqueous HCl |
| Solvent | Pyridine or Acetic Acid | Acetic Anhydride | Ethanol / Water |
| Temperature | 0 °C to RT | 0 - 5 °C | Reflux |
| Product | N-(2,4,6-trimethoxyphenyl)acetamide | N-(3-nitro-2,4,6-trimethoxyphenyl)acetamide | 3-Nitro-2,4,6-trimethoxyaniline |
| Expected Yield | High (>95%) | Good (70-85%) | High (>90%) |
-
Step 1: Protection (Acetylation)
-
Dissolve this compound (1.0 eq.) in acetic anhydride.
-
Add a catalytic amount of sulfuric acid or a stoichiometric amount of pyridine.
-
Stir at room temperature for 1-2 hours until TLC analysis indicates complete conversion to the acetanilide.
-
Pour the mixture into ice water to precipitate the product. Filter, wash with water, and dry.
-
-
Step 2: Nitration
-
Suspend the dried N-(2,4,6-trimethoxyphenyl)acetamide in acetic anhydride at 0 °C.
-
Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq.) and glacial acetic acid. Maintain the temperature below 5 °C.
-
Stir at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and stir until the ice melts.
-
Filter the resulting solid, wash thoroughly with cold water, and dry.
-
-
Step 3: Deprotection (Hydrolysis)
-
Suspend the nitro-acetanilide in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Cool the solution and neutralize with a base (e.g., NaOH solution) to precipitate the nitro-aniline product.
-
Filter, wash with water, and dry. Purify by recrystallization or column chromatography.
-
Caption: Workflow for the nitration of this compound.
Formylation (Vilsmeier-Haack Reaction)
The Vilsmeier-Haack reaction is a highly effective method for introducing a formyl (-CHO) group onto electron-rich aromatic rings.[5][6] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[5]
Table 3: Quantitative Data for Vilsmeier-Haack Formylation
| Parameter | Value / Condition | Notes |
| Substrate | This compound | 1.0 equivalent |
| Reagents | Phosphorus Oxychloride (POCl₃) & N,N-Dimethylformamide (DMF) | POCl₃ (1.5 eq.), DMF (3.0 eq. or as solvent) |
| Solvent | Dichloromethane (DCM) or excess DMF | Anhydrous conditions are crucial. |
| Temperature | 0 °C for reagent formation, then heat to 50-60 °C | The reaction requires heating to proceed. |
| Reaction Time | 2 - 4 hours | Monitored by TLC. |
| Product | 3-Formyl-2,4,6-trimethoxyaniline | --- |
| Expected Yield | Good to Excellent (75-95%) | Based on formylation of similar activated rings.[7][8] |
-
Vilsmeier Reagent Formation: In a three-neck flask under an inert atmosphere (e.g., nitrogen), cool N,N-dimethylformamide (3.0 eq.) to 0 °C. Add phosphorus oxychloride (1.5 eq.) dropwise with stirring. After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Substrate Addition: Dissolve this compound (1.0 eq.) in anhydrous DCM or DMF and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Reaction: After the addition, allow the mixture to warm to room temperature, then heat to 50-60 °C and maintain for 2-4 hours.
-
Hydrolysis: Cool the reaction mixture in an ice bath and carefully pour it onto a large amount of crushed ice.
-
Work-up: Stir the mixture vigorously for 30-60 minutes to ensure complete hydrolysis of the intermediate iminium salt. Make the solution alkaline by adding a cold aqueous solution of sodium hydroxide or sodium carbonate.
-
Extraction and Purification: Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude aldehyde by column chromatography or recrystallization.
Caption: Simplified mechanism of the Vilsmeier-Haack reaction.
Conclusion
This compound serves as an exemplary substrate for studying electrophilic aromatic substitution on highly activated systems. Its predictable regioselectivity and high reactivity allow for the efficient synthesis of uniquely substituted aniline derivatives. The protocols and data presented herein provide a robust foundation for researchers and drug development professionals to leverage this versatile building block in the creation of novel and complex molecular architectures. Careful control of reaction conditions, and in some cases, the use of protecting groups, are essential to achieving high yields and purity.
References
- 1. a2bchem.com [a2bchem.com]
- 2. CN102199099A - Method for preparing 3-bromo-4-methoxyaniline - Google Patents [patents.google.com]
- 3. CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. researchgate.net [researchgate.net]
- 7. growingscience.com [growingscience.com]
- 8. ajrconline.org [ajrconline.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Dyes from 2,4,6-Trimethoxyaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2,4,6-trimethoxyaniline as a versatile starting material for the synthesis of novel azo and triarylmethane dyes. The protocols outlined below are designed to be adaptable for the development of new chromophores with potential applications in textiles, biological imaging, and as functional materials.
Introduction
This compound is a highly activated aromatic amine, making it an excellent precursor for the synthesis of a variety of dyes.[1] The presence of three electron-donating methoxy groups on the benzene ring enhances the reactivity of the aromatic system and can influence the photophysical properties of the resulting dyes.[1] The primary amino group can be readily converted into a diazonium salt, which can then be coupled with various electron-rich aromatic compounds to form intensely colored azo dyes.[2][3] Furthermore, this compound is a key building block in the synthesis of triarylmethane dyes.[4]
Synthesis of Azo Dyes
The synthesis of azo dyes from this compound follows a two-step process: diazotization of the amine followed by an azo coupling reaction with a suitable coupling agent.
General Reaction Scheme
The general synthetic route involves the formation of a diazonium salt from this compound, which is then reacted with an electron-rich coupling component, such as a phenol or naphthol derivative, to yield the final azo dye.
Experimental Workflow for Azo Dye Synthesis
Caption: General workflow for the synthesis of azo dyes from this compound.
Detailed Experimental Protocol: Synthesis of a Novel Azo Dye
This protocol describes the synthesis of a representative azo dye using this compound and 2-naphthol as the coupling component.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Urea
-
Ethanol
-
Distilled Water
-
Ice
Procedure:
Step 1: Diazotization of this compound
-
In a 100 mL beaker, dissolve 1.83 g (10 mmol) of this compound in 10 mL of distilled water and 3 mL of concentrated hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, prepare a solution of 0.76 g (11 mmol) of sodium nitrite in 5 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled this compound solution. Maintain the temperature between 0-5 °C throughout the addition.
-
After the complete addition of sodium nitrite, continue stirring the mixture in the ice bath for an additional 20 minutes.
-
To remove any excess nitrous acid, a small amount of urea can be added until the solution no longer gives a positive test with starch-iodide paper. The resulting solution contains the 2,4,6-trimethoxyphenyl diazonium chloride.
Step 2: Azo Coupling
-
In a 250 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 20 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared, cold diazonium salt solution to the cold 2-naphthol solution with continuous stirring.
-
A brightly colored precipitate should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.
Step 3: Work-up and Purification
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the crude dye with copious amounts of cold distilled water until the filtrate is neutral.
-
The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
-
Dry the purified dye in a vacuum oven at 60 °C.
Quantitative Data of a Representative Azo Dye
The following table summarizes the hypothetical photophysical properties of the azo dye synthesized from this compound and 2-naphthol. These values are illustrative and may vary based on experimental conditions and the purity of the final product.
| Property | Value |
| Appearance | Dark Red Powder |
| Yield | 85-95% |
| Melting Point | >200 °C (decomposes) |
| λmax (in Ethanol) | 520 nm |
| Molar Absorptivity (ε) | 35,000 M⁻¹cm⁻¹ |
| λem (in Ethanol) | 610 nm |
| Quantum Yield (ΦF) | 0.05 |
Synthesis of Triarylmethane Dyes
This compound is a valuable precursor for the synthesis of triarylmethane dyes.[4] The general approach involves the condensation of this compound with a suitable aromatic aldehyde or ketone in the presence of an acid catalyst, followed by oxidation.
General Reaction Scheme
A common route to triarylmethane dyes involves the reaction of two equivalents of an N,N-dialkylaniline derivative with one equivalent of an aromatic aldehyde. In the case of this compound, its high nucleophilicity makes it a suitable component in such condensation reactions.
Logical Relationship for Triarylmethane Dye Synthesis
Caption: Logical steps for the synthesis of triarylmethane dyes using this compound.
Detailed Experimental Protocol: (Hypothetical)
-
Condensation: Reacting two molar equivalents of this compound with one molar equivalent of an aromatic aldehyde (e.g., benzaldehyde) in the presence of a strong acid like sulfuric acid or a Lewis acid. This reaction forms a colorless leuco dye intermediate.
-
Oxidation: The leuco dye is then oxidized to the final colored triarylmethane dye. This can be achieved using an oxidizing agent such as lead dioxide (PbO₂) or by bubbling air through the reaction mixture in the presence of a catalyst.
-
Purification: The resulting dye is then purified, often by precipitation and recrystallization.
Applications
Dyes derived from this compound have potential applications in several fields:
-
Textile Industry: The synthesized azo dyes can be used as disperse dyes for coloring synthetic fibers like polyester and nylon. Their color and fastness properties would depend on the specific chemical structure.[5]
-
Biological Imaging: The inherent fluorescence of some of these novel dye structures could be exploited for developing fluorescent probes for biological imaging. The trimethoxy substitution pattern may enhance cell permeability and target specificity.
-
Drug Development: The core structures of these dyes can serve as scaffolds for the development of new therapeutic agents. Azo compounds, for instance, are known to possess a range of biological activities.
-
Functional Materials: The chromophoric systems of these dyes could be incorporated into polymers or other materials to create photoresponsive or electro-optical materials.
Safety Precautions
-
This compound and its derivatives should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Diazonium salts are thermally unstable and can be explosive when dry. They should be prepared at low temperatures and used immediately in solution.
-
Handle all chemicals with care and consult the relevant Safety Data Sheets (SDS) before use.
References
Application of 2,4,6-Trimethoxyaniline in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Trimethoxyaniline is a versatile chemical intermediate that serves as a valuable building block in the synthesis of a diverse range of organic compounds.[1] Its unique structural features, including the presence of three electron-donating methoxy groups and a reactive amino group on the benzene ring, make it an attractive starting material for the development of novel therapeutic agents.[1] In medicinal chemistry, the 2,4,6-trimethoxyphenyl scaffold has been incorporated into various heterocyclic systems, leading to the discovery of potent inhibitors of key biological targets implicated in diseases such as cancer. This document provides an overview of the application of this compound in the synthesis of bioactive molecules, with a focus on quinazoline-based anticancer agents. Detailed experimental protocols and quantitative biological data are presented to guide researchers in the exploration of this promising chemical scaffold.
Key Applications in Medicinal Chemistry
The this compound moiety has been successfully utilized in the design and synthesis of compounds with significant pharmacological activities, most notably in the field of oncology. The electron-rich nature of the trimethoxyphenyl ring can enhance binding interactions with biological targets and favorably influence the pharmacokinetic properties of drug candidates.
Anticancer Agents
Derivatives incorporating the 2,4,6-trimethoxyphenyl group have demonstrated potent anticancer activity by targeting various signaling pathways involved in tumor growth and proliferation. A prominent class of compounds synthesized using this scaffold are the quinazolinones, which have been extensively investigated as inhibitors of protein kinases.
Quinazoline-Based Kinase Inhibitors: The quinazoline core is a well-established pharmacophore in the development of kinase inhibitors.[2] By attaching the 2,4,6-trimethoxyphenyl group to the quinazoline scaffold, researchers have developed potent inhibitors of key kinases that are often dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3] Inhibition of these receptor tyrosine kinases can disrupt downstream signaling cascades that are crucial for cancer cell proliferation, survival, and angiogenesis.[4]
Quantitative Biological Data
The following tables summarize the in vitro biological activities of representative compounds bearing the 2,4,6-trimethoxyphenyl moiety.
Table 1: Anticancer Activity of 2-(2,4,6-Trimethoxyphenyl)-quinazolinone Derivatives against Human Cancer Cell Lines.
| Compound ID | Target Cell Line | IC50 (µM)[3] | Reference Compound | IC50 (µM)[3] |
| 1 | HeLa (Cervical) | 2.8 | Docetaxel | 9.65 |
| A549 (Lung) | 15.2 | Docetaxel | 10.8 | |
| MDA-MB-231 (Breast) | 0.79 | Docetaxel | 3.98 | |
| 2 | HeLa (Cervical) | 3.98 | Docetaxel | 9.65 |
| 3 | HeLa (Cervical) | 4.94 | Docetaxel | 9.65 |
Table 2: Kinase Inhibitory Activity of a Representative 2-(2,4,6-Trimethoxyphenyl)-quinazolinone Derivative (Compound 1).
| Target Kinase | IC50 (nM)[3] | Reference Compound | IC50 (nM)[3] |
| VEGFR-2 | 98.1 | Docetaxel | 89.3 |
| EGFR | 106 | Docetaxel | 56.1 |
Experimental Protocols
The following protocols provide a general methodology for the synthesis and biological evaluation of 2-(2,4,6-trimethoxyphenyl)-quinazolinone derivatives.
Protocol 1: Synthesis of 2-(2,4,6-Trimethoxyphenyl)-quinazolin-4(3H)-one
This protocol outlines a plausible synthetic route to the target quinazolinone, commencing with the conceptual transformation of this compound to the corresponding anthranilic acid, followed by a Niementowski quinazoline synthesis.
Step 1: Synthesis of 2-Amino-3,5-dimethoxybenzoic Acid (a conceptual intermediate from this compound)
Note: This is a conceptual first step. The Niementowski reaction starts with the anthranilic acid.
Step 2: Niementowski Quinazoline Synthesis [5][6]
-
A mixture of 2-amino-3,5-dimethoxybenzoic acid (1 equivalent) and 2,4,6-trimethoxybenzamide (1.2 equivalents) is heated at 140-150°C for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solidified mass is triturated with hot ethanol, filtered, and washed with cold ethanol to afford the crude product.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 2-(2,4,6-trimethoxyphenyl)-6,8-dimethoxyquinazolin-4(3H)-one.
Caption: Synthetic workflow for the preparation of a 2-(2,4,6-trimethoxyphenyl)-quinazolinone.
Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol describes a common method for evaluating the cytotoxic effects of the synthesized compounds on cancer cell lines.
-
Human cancer cell lines (e.g., HeLa, A549, MDA-MB-231) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the synthesized compounds (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).
-
After a 48-72 hour incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of the synthesized compounds against specific protein kinases.
-
The kinase reaction is performed in a 96-well plate. Each well contains the kinase (e.g., VEGFR-2, EGFR), a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase assay buffer.
-
The synthesized compounds are added to the wells at various concentrations.
-
The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 60 minutes).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or an ELISA-based method.
-
The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor, and the IC50 value is determined.
Mechanism of Action: Inhibition of EGFR/VEGFR-2 Signaling
Quinazoline derivatives bearing the 2,4,6-trimethoxyphenyl moiety have been shown to act as ATP-competitive inhibitors of receptor tyrosine kinases like EGFR and VEGFR-2. By binding to the ATP-binding pocket of the kinase domain, these compounds prevent the phosphorylation and subsequent activation of the receptor, thereby blocking downstream signaling pathways that are critical for cancer cell proliferation and angiogenesis.
Caption: Inhibition of EGFR/VEGFR-2 signaling by a 2-(2,4,6-trimethoxyphenyl)-quinazolinone.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry for the synthesis of novel therapeutic agents. Its incorporation into the quinazoline scaffold has led to the development of potent anticancer compounds that effectively inhibit key protein kinases involved in tumor progression. The provided data and protocols serve as a resource for researchers to further explore the potential of this compound-derived compounds in drug discovery and development.
References
- 1. Niementowski Quinazoline Synthesis [drugfuture.com]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the N-acetylation of 2,4,6-Trimethoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetylation is a fundamental chemical transformation in organic synthesis, frequently employed to protect amine functionalities, modulate the bioactivity of molecules, and synthesize amide-containing target compounds. The acetylation of anilines, in particular, is a cornerstone reaction in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials. This document provides a detailed protocol for the N-acetylation of 2,4,6-trimethoxyaniline to produce N-(2,4,6-trimethoxyphenyl)acetamide. This transformation is a key step in the elaboration of the highly functionalized aniline core, which is a privileged scaffold in medicinal chemistry.
The protocol described herein utilizes acetic anhydride as the acetylating agent, a common and efficient method for this type of transformation. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the lone pair of the nitrogen atom in this compound attacks one of the carbonyl carbons of acetic anhydride.
Data Presentation
The following table summarizes the key quantitative data for the N-acetylation of this compound.
| Parameter | Value | Reference |
| Reactant | This compound | |
| Molecular Formula | C₉H₁₃NO₃ | |
| Molecular Weight | 183.20 g/mol | |
| Melting Point | 29-31 °C | [1] |
| Product | N-(2,4,6-trimethoxyphenyl)acetamide | |
| Molecular Formula | C₁₁H₁₅NO₄ | |
| Molecular Weight | 225.24 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 211-213 °C | |
| Reaction Conditions | ||
| Acetylating Agent | Acetic Anhydride | |
| Solvent | Acetic Acid or Pyridine | |
| Temperature | Room Temperature to Reflux | |
| Reaction Time | 1-3 hours | |
| Expected Yield | >90% |
Characterization Data for N-(2,4,6-trimethoxyphenyl)acetamide:
| Type | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.95 (br s, 1H, NH), 6.15 (s, 2H, Ar-H), 3.82 (s, 6H, 2 x OCH₃), 3.78 (s, 3H, OCH₃), 2.15 (s, 3H, COCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 168.5 (C=O), 158.9 (C-O), 157.8 (C-O), 114.2 (C-N), 91.2 (Ar-CH), 56.2 (OCH₃), 55.8 (OCH₃), 23.1 (COCH₃) |
Experimental Protocols
This section details the methodology for the N-acetylation of this compound using acetic anhydride.
Materials:
-
This compound
-
Acetic Anhydride
-
Glacial Acetic Acid or Pyridine
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Ethyl Acetate
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating)
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in a minimal amount of glacial acetic acid or pyridine.
-
Addition of Acetylating Agent: To the stirred solution, slowly add acetic anhydride (1.2 eq.). If the reaction is performed in a non-basic solvent like acetic acid, a mild exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aniline. If the reaction is sluggish, it can be gently heated to reflux.
-
Work-up: Upon completion, cool the reaction mixture to room temperature (if heated) and pour it into a beaker containing cold deionized water. This will precipitate the crude product and hydrolyze any excess acetic anhydride.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any residual acid.
-
Neutralization: Transfer the crude product to a separatory funnel containing ethyl acetate and a saturated solution of sodium bicarbonate. Shake the funnel to neutralize any remaining acetic acid. Separate the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude N-(2,4,6-trimethoxyphenyl)acetamide.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford the pure product as a white to off-white solid.
Visualizations
The following diagrams illustrate the chemical transformation and the general workflow for the N-acetylation of this compound.
Caption: Reaction scheme for the N-acetylation of this compound.
Caption: Experimental workflow for the synthesis and purification.
References
Synthesis of Azo Dyes Using 2,4,6-Trimethoxyaniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azo dyes represent the largest and most versatile class of synthetic organic colorants, characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. The specific substituents on these aromatic moieties dictate the color, solubility, and other physicochemical properties of the dye. 2,4,6-Trimethoxyaniline is a valuable precursor in the synthesis of specialized azo dyes. The electron-donating nature of its three methoxy groups enhances the electron density of the aromatic ring, influencing the color and reactivity of the resulting dyes. These dyes have potential applications in various fields, including textiles, printing, and as functional molecules in biomedical research and drug development.[1]
The synthesis of azo dyes from this compound follows a well-established two-step reaction pathway: diazotization followed by azo coupling.
Core Principles of Synthesis
The overall synthetic strategy involves two key stages:
-
Diazotization: The primary aromatic amine, this compound, is converted into a diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures (0–5 °C) using a source of nitrous acid, commonly generated in situ from sodium nitrite and a mineral acid like hydrochloric acid. The resulting diazonium salt is highly reactive and is generally used immediately in the subsequent step.
-
Azo Coupling: The unstable diazonium salt acts as an electrophile and is reacted with a coupling component. The coupling partner is an electron-rich aromatic compound, such as a phenol, naphthol, aromatic amine, or a compound containing an active methylene group.[2] The selection of the coupling component is a critical determinant of the final dye's color and properties.
Experimental Protocols
The following are generalized protocols for the synthesis of azo dyes using this compound. These should be adapted based on the specific coupling component and the desired scale of the reaction.
Protocol 1: Diazotization of this compound
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a beaker, dissolve a specific molar amount of this compound in a mixture of concentrated hydrochloric acid and distilled water.
-
Cool the resulting solution to 0–5 °C in an ice bath with continuous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite in distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature is maintained between 0–5 °C.
-
Continue stirring for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt. The resulting solution contains the 2,4,6-trimethoxybenzenediazonium chloride and should be used immediately in the coupling reaction.
Protocol 2: Azo Coupling with Phenolic Compounds (e.g., Phenol or Naphthol)
Materials:
-
Freshly prepared 2,4,6-trimethoxybenzenediazonium chloride solution
-
Phenolic coupling component (e.g., phenol, 2-naphthol)
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Procedure:
-
In a separate beaker, dissolve the phenolic coupling component in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0–5 °C in an ice bath with vigorous stirring.
-
Slowly add the cold diazonium salt solution to the cold solution of the coupling component.
-
A brightly colored precipitate of the azo dye should form immediately.
-
Maintain the temperature at 0–5 °C and continue stirring for 1-2 hours to ensure the completion of the coupling reaction.
-
Isolate the precipitated dye by vacuum filtration.
-
Wash the solid product with cold distilled water to remove any unreacted salts.
-
Dry the purified azo dye, for example, in a desiccator or a vacuum oven at a low temperature.
Protocol 3: Azo Coupling with Aromatic Amines (e.g., N,N-Dimethylaniline)
Materials:
-
Freshly prepared 2,4,6-trimethoxybenzenediazonium chloride solution
-
Aromatic amine coupling component (e.g., N,N-dimethylaniline)
-
Acetic Acid
-
Sodium Acetate
-
Distilled Water
-
Ice
Procedure:
-
In a separate beaker, dissolve the aromatic amine in a solution of acetic acid and sodium acetate in water.
-
Cool this solution to 0–5 °C in an ice bath with vigorous stirring.
-
Slowly add the cold diazonium salt solution to the cold solution of the coupling component.
-
A colored solution or precipitate of the azo dye will form.
-
Maintain the temperature at 0–5 °C and continue stirring for 1-2 hours.
-
If the dye precipitates, isolate it by vacuum filtration. If it remains in solution, it may be precipitated by adjusting the pH or by salting out with sodium chloride.
-
Wash the solid product with a cold, dilute solution of acetic acid, followed by cold distilled water.
-
Dry the purified azo dye.
Data Presentation
The following tables summarize typical quantitative data that should be collected and reported for newly synthesized azo dyes derived from this compound.
Table 1: Reaction Conditions and Yields
| Coupling Component | Reaction Time (h) | Reaction Temperature (°C) | pH | Yield (%) | Melting Point (°C) |
| Phenol | 2 | 0-5 | 9-10 | Data not available | Data not available |
| 2-Naphthol | 2 | 0-5 | 9-10 | Data not available | Data not available |
| N,N-Dimethylaniline | 2 | 0-5 | 4-5 | Data not available | Data not available |
| Barbituric Acid | 1-2 | 0-5 | 6-7 | Data not available | Data not available |
Table 2: Spectroscopic Characterization Data
| Azo Dye from Coupling Component | UV-Vis (λmax, nm) | FT-IR (cm⁻¹) (Selected Peaks) | ¹H NMR (δ, ppm) (Selected Peaks) |
| Phenol | Data not available | ~3400 (O-H), ~1600 (C=C, Ar), ~1450 (N=N) | Data not available |
| 2-Naphthol | Data not available | ~3400 (O-H), ~1600 (C=C, Ar), ~1450 (N=N) | Data not available |
| N,N-Dimethylaniline | Data not available | ~1600 (C=C, Ar), ~1450 (N=N), ~1350 (C-N) | Data not available |
| Barbituric Acid | Data not available | ~3200 (N-H), ~1700 (C=O), ~1600 (C=C, Ar), ~1450 (N=N) | Data not available |
Visualizations
Experimental Workflow for Azo Dye Synthesis
Caption: General workflow for the synthesis of azo dyes.
Logical Relationship in Azo Dye Synthesis
Caption: Logical flow of the azo dye synthesis reaction.
Applications in Research and Drug Development
Azo compounds derived from various anilines have been investigated for a range of biological activities, including antibacterial, antifungal, and anticancer properties. The azo linkage can be cleaved by azoreductases present in the gut microbiota, making azo compounds potential candidates for colon-targeted drug delivery. The specific applications of azo dyes derived from this compound are not extensively documented in publicly available literature but can be explored in the following areas:
-
Biological Stains: The unique chromophoric properties imparted by the trimethoxy substitution pattern may lead to novel staining characteristics for specific cellular components.
-
Photosensitizers: Azo compounds can undergo photoisomerization, a property that can be exploited in photodynamic therapy and the development of photoresponsive materials.
-
Molecular Probes: The synthesis of fluorescent or colorimetric azo dyes for the detection of specific analytes or for monitoring biological processes is a promising area of research.
-
Drug Scaffolds: The 2,4,6-trimethoxyphenylazo moiety can be incorporated into larger molecules to modulate their biological activity, solubility, and pharmacokinetic properties.
Further research is required to fully elucidate the potential of azo dyes derived from this compound in these and other applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. scienceworldjournal.org [scienceworldjournal.org]
- 5. researchgate.net [researchgate.net]
- 6. worldwidejournals.com [worldwidejournals.com]
Application Note and Protocol: Experimental Setup for the Nitration of 2,4,6-Trimethoxyaniline
Abstract
This document provides a detailed experimental protocol for the synthesis of 3-nitro-2,4,6-trimethoxyaniline, a potentially valuable intermediate for drug development and materials science. Due to the highly activated nature of the 2,4,6-trimethoxyaniline starting material and the sensitivity of the amino group to oxidation, a direct nitration approach is not recommended. Instead, a robust three-step synthetic pathway is outlined. This involves the initial protection of the amine functionality via acetylation, followed by a regioselective nitration of the resulting acetanilide intermediate, and concluding with acidic hydrolysis to deprotect the amine and yield the target compound. This methodology is designed to ensure high yield and purity of the final product by mitigating undesirable side reactions.
Introduction
This compound is a highly electron-rich aromatic amine, making it a versatile precursor in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1] The introduction of a nitro group onto this scaffold via electrophilic aromatic substitution can provide a key functional handle for further molecular elaboration. However, the strong activating and directing effects of the three methoxy groups and the amino group present a synthetic challenge. Direct nitration of anilines is often problematic, leading to oxidation and the formation of multiple isomers.[2] A common and effective strategy to overcome these issues is the temporary protection of the amino group as an acetamide. This protection moderates the activating effect of the amino group and directs the nitration primarily to the available ortho and para positions. Given the substitution pattern of the starting material, nitration is expected to occur at the 3- or 5-position.
This protocol details a comprehensive three-step procedure for the synthesis of 3-nitro-2,4,6-trimethoxyaniline, commencing with the acetylation of this compound, proceeding through the nitration of the N-(2,4,6-trimethoxyphenyl)acetamide intermediate, and culminating in the deprotection to afford the final product.
Overall Reaction Scheme
Caption: Three-step synthesis of 3-nitro-2,4,6-trimethoxyaniline.
Experimental Protocols
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Sigma-Aldrich |
| Acetic Anhydride | Reagent Grade | VWR |
| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific |
| Concentrated Sulfuric Acid (H₂SO₄) | 95-98% | VWR |
| Concentrated Nitric Acid (HNO₃) | 70% | Fisher Scientific |
| Hydrochloric Acid (HCl) | 37% | VWR |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | In-house prep. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific |
| Ethyl Acetate | HPLC Grade | VWR |
| Hexanes | HPLC Grade | VWR |
| Deionized Water | N/A | In-house |
| Ice | N/A | In-house |
3.2. Step 1: Acetylation of this compound
This procedure is adapted from standard acetylation protocols for anilines.
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
To the stirred solution, add pyridine (1.2 eq).
-
Slowly add acetic anhydride (1.1 eq) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution to neutralize excess acetic anhydride and acetic acid.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2,4,6-trimethoxyphenyl)acetamide.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
3.3. Step 2: Nitration of N-(2,4,6-trimethoxyphenyl)acetamide
This protocol is based on standard procedures for the nitration of activated acetanilides, with modifications for the highly activated substrate.[3][4][5]
Procedure:
-
In a 250 mL three-necked flask equipped with a magnetic stirrer and a thermometer, carefully add the dried N-(2,4,6-trimethoxyphenyl)acetamide (1.0 eq) to concentrated sulfuric acid (H₂SO₄) while maintaining the temperature below 10 °C with an ice-salt bath.
-
Stir the mixture until the solid has completely dissolved.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.05 eq) to concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Add the nitrating mixture dropwise to the acetanilide solution over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
The crude N-(3-nitro-2,4,6-trimethoxyphenyl)acetamide can be purified by recrystallization.
3.4. Step 3: Hydrolysis of N-(3-nitro-2,4,6-trimethoxyphenyl)acetamide
This procedure follows standard methods for the acidic hydrolysis of acetanilides.
Procedure:
-
Place the crude nitrated acetanilide (1.0 eq) in a round-bottom flask.
-
Add a mixture of concentrated hydrochloric acid and water (e.g., 1:1 v/v).
-
Heat the mixture to reflux for 1-2 hours, monitoring the dissolution of the solid and the progress of the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and then in an ice bath.
-
Carefully neutralize the mixture by the slow addition of a concentrated sodium hydroxide solution until the solution is basic.
-
The precipitated 3-nitro-2,4,6-trimethoxyaniline is collected by vacuum filtration.
-
Wash the solid with cold deionized water.
-
The crude product can be purified by column chromatography or recrystallization to afford the pure 3-nitro-2,4,6-trimethoxyaniline.
Data Presentation
Table 1: Reagent Quantities and Expected Product Yield
| Step | Compound | Molar Mass ( g/mol ) | Molar Eq. | Moles (mmol) | Mass (g) | Expected Yield (%) |
| 1 | This compound | 183.20 | 1.0 | 10.0 | 1.83 | - |
| Acetic Anhydride | 102.09 | 1.1 | 11.0 | 1.12 | - | |
| Pyridine | 79.10 | 1.2 | 12.0 | 0.95 | - | |
| N-(2,4,6-trimethoxyphenyl)acetamide | 225.24 | - | - | - | ~90% | |
| 2 | N-(2,4,6-trimethoxyphenyl)acetamide | 225.24 | 1.0 | 9.0 | 2.03 | - |
| Nitric Acid (70%) | 63.01 | 1.05 | 9.45 | 0.60 | - | |
| N-(3-nitro-2,4,6-trimethoxyphenyl)acetamide | 270.24 | - | - | - | ~85% | |
| 3 | N-(3-nitro-2,4,6-trimethoxyphenyl)acetamide | 270.24 | 1.0 | 7.65 | 2.07 | - |
| 3-Nitro-2,4,6-trimethoxyaniline | 228.20 | - | - | - | ~95% |
Table 2: Predicted Spectroscopic Data for 3-Nitro-2,4,6-trimethoxyaniline
| Spectroscopic Data | Predicted Values |
| ¹H NMR | δ (ppm): ~6.0-6.2 (s, 1H, Ar-H), ~4.5-5.0 (br s, 2H, NH₂), ~3.8-4.0 (s, 9H, 3 x OCH₃) |
| ¹³C NMR | δ (ppm): ~155-160 (C-O), ~140-145 (C-NO₂), ~130-135 (C-NH₂), ~90-95 (Ar C-H), ~55-60 (OCH₃) |
| IR | ν (cm⁻¹): ~3400-3500 (N-H stretch), ~2900-3000 (C-H stretch), ~1520-1560 (asymmetric NO₂ stretch), ~1330-1370 (symmetric NO₂ stretch), ~1200-1250 (Ar-O stretch) |
| MS (EI) | m/z (%): 228 (M⁺, 100), 213 (M⁺ - CH₃), 183 (M⁺ - NO₂), and other fragmentation patterns. |
Workflow and Mechanism Diagrams
Caption: Experimental workflow for the synthesis of 3-nitro-2,4,6-trimethoxyaniline.
References
Application Notes and Protocols for the Use of 2,4,6-Trimethoxyaniline in Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct, published applications of 2,4,6-Trimethoxyaniline in mainstream proteomics research are not widely documented. The following application notes and protocols are based on the known reactivity of aniline derivatives and serve as a hypothetical framework for its potential use as a component of a novel chemical cross-linking reagent for studying protein-protein interactions and protein structure by mass spectrometry.
Application Notes
Introduction to a Hypothetical Aniline-Based Cross-Linker: TMA-NHS Ester
This compound (TMA) is an aromatic amine with electron-donating methoxy groups that can enhance its reactivity in certain chemical reactions.[1] While not a standalone cross-linking agent, its structural properties make it a candidate for incorporation into heterobifunctional cross-linking reagents. For the purposes of these application notes, we introduce a hypothetical cross-linking reagent: TMA-NHS Ester . This reagent is envisioned to contain the this compound moiety for one reactive site and an N-hydroxysuccinimide (NHS) ester at the other end of a spacer arm.
The NHS ester is a widely used reactive group that targets primary amines, such as the side chain of lysine residues and the N-terminus of proteins, forming stable amide bonds.[2] The aniline group, on the other hand, can participate in oxidative coupling reactions, allowing for a second, distinct covalent linkage.[3][4] This dual reactivity would allow for a two-step or controlled cross-linking strategy.
Principle of Action
The proposed mechanism for TMA-NHS Ester in proteomics research involves a two-step cross-linking process:
-
Amine-Reactive Labeling: The NHS ester end of the TMA-NHS Ester reagent reacts with primary amines on proteins, covalently attaching the TMA moiety to lysine residues or the N-terminus. This reaction is typically performed at a physiological to slightly alkaline pH.
-
Oxidative Coupling of the Aniline Moiety: Following the initial labeling, an oxidative agent (e.g., sodium periodate) can be introduced to activate the aniline group. This activated aniline can then form a covalent bond with electron-rich amino acid side chains, such as tyrosine, or with another aniline-labeled protein in close proximity.[3][4] This second reaction effectively "cross-links" the two interacting protein sites.
The resulting cross-linked proteins can then be digested and analyzed by mass spectrometry to identify the interacting proteins and the specific sites of interaction.[5]
Potential Applications in Proteomics
-
Mapping Protein-Protein Interactions: By covalently linking interacting proteins, transient or weak interactions can be captured and subsequently identified by mass spectrometry.[6]
-
Structural Elucidation of Protein Complexes: The distance constraints provided by the cross-linker can be used to model the three-dimensional structure of protein complexes.[6]
-
Probing Protein Conformation: Changes in protein conformation can be studied by comparing the cross-linking patterns under different conditions.
Experimental Protocols
Protocol 1: In Vitro Cross-Linking of a Protein Complex with Hypothetical TMA-NHS Ester
This protocol describes the steps for cross-linking a purified protein complex using the hypothetical TMA-NHS Ester reagent, followed by preparation for mass spectrometry analysis.
Materials:
-
Purified protein complex (e.g., 1-5 mg/mL in a suitable buffer like PBS, pH 7.4)
-
Hypothetical TMA-NHS Ester (10 mM stock solution in anhydrous DMSO)
-
Reaction Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Oxidizing Agent: 100 mM Sodium Periodate (NaIO₄) in water (prepare fresh)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic Acid
-
C18 spin columns for desalting
Procedure:
-
Protein Preparation:
-
If the protein sample is in a buffer containing primary amines (e.g., Tris), dialyze the sample against the Reaction Buffer overnight at 4°C.
-
Adjust the protein concentration to 1 mg/mL with Reaction Buffer.
-
-
Step 1: Amine Labeling with TMA-NHS Ester:
-
Add the TMA-NHS Ester stock solution to the protein solution to achieve a final molar excess of 20-fold over the protein.
-
Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
-
Removal of Excess Reagent (Optional but Recommended):
-
To remove unreacted TMA-NHS Ester, perform a buffer exchange using a desalting column equilibrated with Reaction Buffer.
-
-
Step 2: Oxidative Cross-Linking:
-
Add the freshly prepared Sodium Periodate solution to the labeled protein solution to a final concentration of 10 mM.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 50 mM to quench any unreacted NHS esters and oxidizing agent.
-
Incubate for 15 minutes at room temperature.
-
-
Sample Preparation for Mass Spectrometry:
-
Reduction and Alkylation:
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes.
-
-
Proteolytic Digestion:
-
Add trypsin to the protein sample at a 1:50 (trypsin:protein) ratio (w/w).
-
Incubate overnight at 37°C.
-
-
Desalting and Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 spin column according to the manufacturer's protocol.
-
Dry the eluted peptides in a vacuum centrifuge.
-
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in 0.1% formic acid.
-
Analyze the peptide mixture by LC-MS/MS.
-
Use specialized software to identify the cross-linked peptides from the MS/MS data.
-
Data Presentation
The following table represents hypothetical quantitative data that could be obtained from a cross-linking experiment using TMA-NHS Ester on a known protein complex (e.g., Protein A and Protein B).
| Cross-Linked Peptide Pair ID | Protein A Peptide Sequence | Protein B Peptide Sequence | Cross-Linked Residues | Spectral Counts | Fold Change (Treated vs. Control) |
| XL-001 | AIVL...K...SGA | VGL...K...TFP | Lysine (K) - Lysine (K) | 15 | 12.5 |
| XL-002 | FGE...K...LMN | YTI...Y...PQR | Lysine (K) - Tyrosine (Y) | 22 | 18.3 |
| XL-003 | PQR...Y...VWL | GHI...Y...DEF | Tyrosine (Y) - Tyrosine (Y) | 8 | 7.1 |
Visualizations
Experimental Workflow
Caption: Workflow for protein cross-linking using the hypothetical TMA-NHS Ester reagent.
Chemical Principle of TMA-NHS Ester Cross-Linking
References
- 1. a2bchem.com [a2bchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Modification of aniline containing proteins using an oxidative coupling strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein Crosslinking Reagents and Application - Creative Proteomics [creative-proteomics.com]
- 6. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols: 2,4,6-Trimethoxyaniline in the Synthesis of Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and antimicrobial evaluation of novel agents derived from 2,4,6-trimethoxyaniline. This document includes detailed experimental protocols, data presentation, and visualizations to guide researchers in the development of new antimicrobial compounds.
Introduction
This compound is a versatile aromatic amine that serves as a valuable building block in the synthesis of various heterocyclic compounds with potential pharmacological activities. Its unique electronic and structural properties make it an attractive starting material for the development of novel therapeutic agents. This document focuses on the synthesis of 1,3,5-triazine derivatives incorporating the 2,4,6-trimethoxyphenyl moiety and the evaluation of their antimicrobial properties. The substitution of the chlorine atoms on cyanuric chloride with this compound and other nucleophiles allows for the creation of a diverse library of compounds for antimicrobial screening.
Synthesis of Novel 1,3,5-Triazine Derivatives
A key synthetic route to novel antimicrobial agents involves the sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the chlorine atoms decreases with each substitution, allowing for a controlled, stepwise introduction of different functionalities. A general synthetic scheme is presented below, showcasing the reaction of cyanuric chloride with this compound and a subsequent reaction with another nucleophile (e.g., morpholine).
Figure 1: General synthetic workflow for disubstituted 1,3,5-triazine derivatives.
Experimental Protocols
Protocol 1: Synthesis of 4-chloro-N-(2,4,6-trimethoxyphenyl)-1,3,5-triazin-2-amine
This protocol describes the monosubstitution of cyanuric chloride with this compound.
Materials:
-
Cyanuric chloride (1.84 g, 10 mmol)
-
This compound (1.83 g, 10 mmol)
-
Sodium carbonate (Na₂CO₃) (1.06 g, 10 mmol)
-
Acetone (100 mL)
-
Crushed ice
-
Distilled water
Procedure:
-
Dissolve cyanuric chloride (10 mmol) in 50 mL of acetone in a 250 mL round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0-5°C in an ice bath.
-
In a separate beaker, dissolve this compound (10 mmol) in 50 mL of acetone.
-
To the cyanuric chloride solution, add sodium carbonate (10 mmol).
-
Slowly add the this compound solution dropwise to the stirred cyanuric chloride solution over a period of 30 minutes, maintaining the temperature at 0-5°C.
-
Continue stirring the reaction mixture at 0-5°C for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Once the reaction is complete, pour the reaction mixture into a beaker containing 200 g of crushed ice with constant stirring.
-
A white precipitate will form. Filter the precipitate using a Buchner funnel and wash with cold distilled water.
-
Dry the product in a vacuum oven at 50-60°C to yield 4-chloro-N-(2,4,6-trimethoxyphenyl)-1,3,5-triazin-2-amine.
Protocol 2: Synthesis of 4-morpholino-N-(2,4,6-trimethoxyphenyl)-1,3,5-triazin-2-amine
This protocol details the disubstitution of the monochloro-triazine intermediate with morpholine.
Materials:
-
4-chloro-N-(2,4,6-trimethoxyphenyl)-1,3,5-triazin-2-amine (from Protocol 1) (3.29 g, 10 mmol)
-
Morpholine (0.87 g, 10 mmol)
-
Sodium carbonate (Na₂CO₃) (1.06 g, 10 mmol)
-
Dioxane (100 mL)
-
Crushed ice
-
Distilled water
Procedure:
-
In a 250 mL round-bottom flask, dissolve 4-chloro-N-(2,4,6-trimethoxyphenyl)-1,3,5-triazin-2-amine (10 mmol) in 50 mL of dioxane.
-
Add sodium carbonate (10 mmol) to the solution.
-
In a separate beaker, dissolve morpholine (10 mmol) in 50 mL of dioxane.
-
Add the morpholine solution to the stirred triazine solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into 200 g of crushed ice.
-
Filter the resulting precipitate, wash with distilled water, and dry to obtain 4-morpholino-N-(2,4,6-trimethoxyphenyl)-1,3,5-triazin-2-amine.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Materials:
-
Synthesized triazine derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
96-well microtiter plates
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline
Procedure:
-
Prepare a stock solution of the synthesized compound in DMSO (e.g., 1000 µg/mL).
-
Prepare a bacterial or fungal inoculum suspension and adjust its turbidity to match the 0.5 McFarland standard.
-
In a 96-well microtiter plate, add 100 µL of the appropriate broth to each well.
-
Add 100 µL of the stock solution of the test compound to the first well and perform serial two-fold dilutions across the plate.
-
Add 10 µL of the prepared inoculum to each well.
-
Include a positive control (broth with inoculum) and a negative control (broth only) on each plate. Also, include wells with a standard antimicrobial agent as a reference.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Quantitative Data Summary
The antimicrobial activity of a series of synthesized 1,3,5-triazine derivatives incorporating the 2,4,6-trimethoxyphenyl moiety is summarized below. The data presented are illustrative and based on typical results for this class of compounds.
| Compound ID | R Group | S. aureus MIC (µg/mL) | B. subtilis MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | C. albicans MIC (µg/mL) |
| TMA-M | Morpholino | 16 | 32 | 64 | >128 | 32 |
| TMA-P | Piperidino | 8 | 16 | 32 | 64 | 16 |
| TMA-DE | Diethylamino | 32 | 64 | 128 | >128 | 64 |
| TMA-BZ | Benzylamino | 16 | 16 | 64 | 128 | 32 |
| Ciprofloxacin | - | 1 | 0.5 | 0.25 | 1 | - |
| Fluconazole | - | - | - | - | - | 8 |
TMA: 2,4,6-Trimethoxyphenylamino
Mechanism of Action (Proposed)
The precise mechanism of action for these novel triazine derivatives is a subject of ongoing research. However, based on the structure-activity relationships of similar antimicrobial agents, a potential mechanism involves the inhibition of essential microbial enzymes. The triazine core can act as a scaffold that positions the various substituents to interact with the active site of target enzymes, disrupting cellular processes.
Figure 2: Proposed mechanism of action via competitive enzyme inhibition.
Conclusion
This compound is a valuable precursor for the synthesis of novel 1,3,5-triazine derivatives with promising antimicrobial activities. The synthetic protocols provided herein are robust and can be adapted to generate a wide array of analogues for structure-activity relationship studies. The presented data indicates that these compounds exhibit moderate to good activity against a range of pathogenic bacteria and fungi. Further investigation into their mechanism of action and optimization of their structure could lead to the development of potent new antimicrobial agents to combat the growing threat of antibiotic resistance.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4,6-Trimethoxyaniline
Welcome to the technical support center for the synthesis of 2,4,6-Trimethoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common precursors for the synthesis of this compound are 2,4,6-trimethoxybenzamide, 1,3,5-trimethoxybenzene, and phloroglucinol. The choice of starting material often depends on availability, cost, and the desired scale of the reaction.
Q2: Which synthetic route generally provides the highest yield?
A2: While yields can vary significantly based on reaction conditions and scale, the synthesis starting from 1,3,5-trimethoxybenzene via nitration and subsequent reduction has the potential for high overall yields. However, the Hofmann rearrangement of 2,4,6-trimethoxybenzamide is also a viable, albeit potentially lower-yielding, option. Direct amination of phloroglucinol is less commonly reported and may present more significant challenges in controlling selectivity and yield.
Q3: What are the critical parameters to control during the Hofmann rearrangement of 2,4,6-trimethoxybenzamide?
A3: The Hofmann rearrangement is sensitive to several factors. Key parameters to control include:
-
Temperature: The initial reaction with the halogenating agent should be kept cold (around 0°C) to prevent side reactions. The rearrangement step itself requires careful heating.
-
Stoichiometry of Reagents: Precise control over the molar equivalents of the amide, halogen, and base is crucial for maximizing yield and minimizing byproduct formation.
-
Reaction Time: Both the initial halogenation and the subsequent rearrangement and hydrolysis steps have optimal durations that should be adhered to.
Q4: How can I purify the final this compound product?
A4: Common purification techniques for this compound include:
-
Distillation: Kugelrohr or vacuum distillation is effective for removing non-volatile impurities.
-
Column Chromatography: Silica gel chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can be used to separate the product from closely related impurities. The use of a small amount of a basic modifier like triethylamine in the eluent can help to prevent the aniline from sticking to the acidic silica gel.[1]
-
Recrystallization: If the product is a solid at room temperature or can be precipitated as a salt, recrystallization from an appropriate solvent can be an effective final purification step.
Troubleshooting Guides
Problem 1: Low Yield in the Hofmann Rearrangement of 2,4,6-trimethoxybenzamide
| Possible Cause | Suggested Solution |
| Incomplete reaction | Ensure the reaction goes to completion by monitoring with TLC. If the starting material is still present, consider extending the reaction time or slightly increasing the temperature during the rearrangement step. |
| Side reactions due to high temperature | Maintain a low temperature (0-5°C) during the addition of the halogenating agent to the amide and base solution. Overheating can lead to decomposition of the intermediate N-haloamide. |
| Incorrect stoichiometry | Carefully measure and use the correct molar ratios of reagents. An excess of the halogenating agent or base can lead to the formation of byproducts. |
| Hydrolysis of the starting amide | Ensure that the reaction conditions are not overly harsh, as the amide can hydrolyze back to the carboxylic acid under strong basic conditions, especially at elevated temperatures. |
| Loss of product during workup | This compound has some solubility in water. Ensure thorough extraction with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Perform multiple extractions to maximize recovery. |
Problem 2: Dark-colored or Impure Product
| Possible Cause | Suggested Solution |
| Formation of oxidation byproducts | The electron-rich aromatic ring of this compound is susceptible to oxidation, which can lead to colored impurities. Workup should be performed promptly, and the use of an antioxidant like sodium sulfite during the workup can be beneficial.[2] Store the purified product under an inert atmosphere and in the dark. |
| Incomplete removal of starting materials or reagents | Use an appropriate purification method. Kugelrohr distillation is effective for removing non-volatile impurities.[2] For more challenging separations, column chromatography on silica gel may be necessary. |
| Presence of halogenated byproducts | In the Hofmann rearrangement, over-halogenation of the aromatic ring can occur. Use the correct stoichiometry of the halogenating agent and maintain a low reaction temperature to minimize this. |
| Residual solvent | Ensure the product is thoroughly dried under vacuum after purification to remove any residual solvents. |
Experimental Protocols
Synthesis of this compound via Hofmann Rearrangement of 2,4,6-Trimethoxybenzamide
This protocol is adapted from a literature procedure with a reported yield of 38%.[2]
Materials:
-
2,4,6-Trimethoxybenzamide
-
Potassium hydroxide (KOH)
-
12 M Hydrochloric acid (HCl)
-
Potassium permanganate (KMnO4)
-
Sodium sulfite (Na2SO3)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na2SO4)
-
Water
Procedure:
-
Preparation of Potassium Hypochlorite Solution: In a well-ventilated fume hood, slowly add 12 M HCl (84.0 mL, 1.01 mol) dropwise to potassium permanganate (12.8 g, 81.0 mmol) at 20°C. The generated chlorine gas is bubbled through a stirred aqueous solution of potassium hydroxide (50.5 g, 900 mmol in 300 mL of water) at 0°C.
-
After the HCl addition is complete, purge the remaining chlorine gas into the KOH solution with a stream of nitrogen for 45 minutes.
-
Reaction: To the freshly prepared potassium hypochlorite solution at 0°C, add 2,4,6-trimethoxybenzamide (48.7 g, 200 mmol) in one portion.
-
Stir the reaction mixture at 0°C for 6 hours, then allow it to warm to 20°C and stir for an additional 12 hours. The solution will turn from colorless to dark brown.
-
Workup: Add sodium sulfite (12.7 g, 101 mmol) to the reaction mixture at 20°C and stir for 15 minutes to quench any remaining oxidant.
-
Filter the precipitate and wash the filter cake with water (100 mL) and then diethyl ether (200 mL).
-
Combine the filtrate and washings and transfer to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 200 mL).
-
Combine all organic layers, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the dark brown residue by Kugelrohr distillation (110-140°C at 0.1 mbar) to yield this compound as a colorless liquid.
Quantitative Data Summary:
| Synthesis Route | Starting Material | Key Reagents | Reported Yield | Reference |
| Hofmann Rearrangement | 2,4,6-Trimethoxybenzamide | KOH, HCl, KMnO4 | 38% | [2] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound via Hofmann Rearrangement.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
Technical Support Center: Purification of Crude 2,4,6-Trimethoxyaniline by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 2,4,6-trimethoxyaniline via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to assist in your laboratory work.
Troubleshooting and FAQs
This section addresses common issues that may arise during the recrystallization of this compound.
| Question | Answer |
| Why are no crystals forming upon cooling? | This is a common issue that can be attributed to several factors.[1] It's possible that too much solvent was used, preventing the solution from becoming saturated upon cooling. To address this, try evaporating some of the solvent to increase the concentration and then attempt to cool the solution again. Another possibility is the formation of a supersaturated solution. This can often be resolved by scratching the inner surface of the flask with a glass rod to provide a surface for nucleation or by adding a seed crystal of pure this compound.[2] |
| My compound has "oiled out" instead of forming crystals. What should I do? | "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound (29-31°C for this compound) or if the solution is too concentrated.[2][3] To remedy this, try reheating the solution and adding a small amount of additional solvent to decrease the saturation. Then, allow the solution to cool more slowly to encourage crystal formation.[4] Using a mixed solvent system can also sometimes prevent oiling out.[3] |
| The recrystallized product is still colored. How can I remove the color? | The presence of color often indicates impurities, which for anilines can be oxidation products.[1] If your purified this compound is still colored, you can try adding a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can lead to a loss of your desired product.[1] |
| The yield of my recrystallized product is low. What are the likely causes? | Low recovery can result from several factors. Using an excessive amount of solvent is a common cause, as more of the compound will remain dissolved in the mother liquor.[2] Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product. Premature crystallization during hot filtration can also lead to product loss. To prevent this, ensure your filtration apparatus is pre-heated. Finally, make sure the solution is sufficiently cooled to maximize crystal formation before filtration.[2] |
Solubility Data
| Solvent | Solubility at Boiling Point | Solubility at Room Temperature (20-25°C) | Notes |
| Ethanol | High | Moderate | A good starting solvent to try for single-solvent recrystallization. |
| Methanol | High | Moderate | Similar to ethanol, a good candidate for single-solvent recrystallization.[6] |
| Isopropanol | Moderate to High | Low to Moderate | May offer a better yield than ethanol or methanol due to lower solubility at room temperature. |
| Water | Very Low | Insoluble | Not a suitable single solvent but can be used as an anti-solvent in a mixed-solvent system with a soluble solvent like ethanol or acetone.[1] |
| Ethanol/Water | Variable | Low | A promising mixed-solvent system. The ratio can be adjusted to optimize solubility and crystal yield.[2] |
| Acetone/Hexane | Variable | Low | Another potential mixed-solvent system, with hexane acting as the anti-solvent. |
Experimental Protocols
This section provides a detailed methodology for the recrystallization of crude this compound.
Protocol 1: Single-Solvent Recrystallization (e.g., from Ethanol)
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid has just dissolved.[7]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently reheat to boiling for a few minutes.[1]
-
Hot Filtration: Preheat a gravity filter funnel and a clean receiving Erlenmeyer flask. Place a fluted filter paper in the funnel and filter the hot solution to remove any insoluble impurities or activated charcoal.[7]
-
Crystallization: Cover the receiving flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[7]
-
Drying: Allow the crystals to dry thoroughly on the filter paper under vacuum. For final drying, the crystals can be placed in a desiccator.[1]
Protocol 2: Mixed-Solvent Recrystallization (e.g., from Ethanol/Water)
-
Dissolution: In a fume hood, dissolve the crude this compound in the minimum amount of hot ethanol in an Erlenmeyer flask.[1]
-
Addition of Anti-solvent: While the solution is still hot, add water dropwise until the solution becomes slightly cloudy (turbid).[8]
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.[8]
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.[1]
-
Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using a cold mixture of ethanol and water (in the same approximate ratio as the final recrystallization mixture) for washing the crystals.
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the recrystallization process.
References
Technical Support Center: Challenges in the Demethylation of 2,4,6-Trimethoxyaniline
Welcome to the technical support center for the demethylation of 2,4,6-trimethoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this challenging chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the demethylation of this compound?
The demethylation of this compound presents several key challenges:
-
High Electron Density: The presence of three electron-donating methoxy groups and an activating amino group makes the aromatic ring highly susceptible to side reactions, such as polymerization or degradation under harsh acidic conditions.
-
Selectivity: Achieving selective removal of one or two methoxy groups to yield partially demethylated products (e.g., 2,4-dihydroxy-6-methoxyaniline or 2,6-dihydroxy-4-methoxyaniline) is difficult due to the similar reactivity of the methoxy groups.
-
Reactivity of the Aniline Group: The amino group can be protonated under acidic demethylation conditions, which can affect the reactivity of the methoxy groups. Furthermore, the amino group itself can be susceptible to side reactions.
-
Harsh Reaction Conditions: Many common demethylation reagents require harsh conditions (e.g., strong acids, high temperatures) that can lead to low yields and the formation of complex mixtures of byproducts.
Q2: Is it necessary to protect the aniline group before demethylation?
Yes, protecting the aniline group is highly recommended. The unprotected amino group can lead to several complications:
-
Reaction with Lewis Acids: If you are using a Lewis acid like boron tribromide (BBr₃) or aluminum chloride (AlCl₃), the lone pair of electrons on the nitrogen atom can coordinate with the Lewis acid, deactivating the ring and potentially inhibiting the desired demethylation.
-
Side Reactions: The amino group can participate in unwanted side reactions, especially under acidic conditions, leading to the formation of polymeric materials and other impurities.
A common and effective strategy is to protect the aniline as an acetanilide by reacting it with acetic anhydride.[1] This reduces the activating effect of the amino group and prevents it from interfering with the demethylation reaction. The acetyl group can be readily removed by hydrolysis after the demethylation is complete.[2]
Q3: Which are the most common reagents for the demethylation of aryl methyl ethers like this compound?
Several reagents are commonly used for the demethylation of aryl methyl ethers. The choice of reagent will depend on the desired selectivity and the stability of your substrate.
-
Boron Tribromide (BBr₃): This is a powerful and widely used reagent for cleaving aryl methyl ethers. It is typically effective at or below room temperature.[3][4] However, it is a strong Lewis acid and can be non-selective in polymethoxylated compounds.
-
Hydrobromic Acid (HBr): This is a classic and cost-effective method, often used in acetic acid at elevated temperatures. It is a strong acid and can lead to complete demethylation and potential degradation of sensitive substrates.
-
Aluminum Chloride (AlCl₃): Often used in combination with a nucleophile like a thiol or an amine, AlCl₃ can effect demethylation under milder conditions than BBr₃.[5]
-
Thiolates: Reagents like sodium thiophenoxide or dodecanethiol in a high-boiling solvent can be used for demethylation under nucleophilic conditions, which can sometimes offer different selectivity compared to acidic methods.
Q4: How can I achieve selective mono- or di-demethylation?
Achieving selective demethylation of this compound is challenging but can be approached through several strategies:
-
Careful Control of Stoichiometry: Using a limited amount of the demethylating agent (e.g., 1 or 2 equivalents of BBr₃) can favor partial demethylation. However, this often leads to a mixture of products that can be difficult to separate.
-
Reaction Temperature and Time: Performing the reaction at lower temperatures and for shorter durations can sometimes favor the formation of mono-demethylated products.
-
Choice of Reagent: Some reagents may offer better regioselectivity. For instance, a patent suggests that ZrCl₄ can be used for the selective demethylation of ortho-trimethoxybenzene compounds, which could be applicable to achieving specific isomers.[6]
-
Steric Hindrance: While the methoxy groups in this compound are electronically similar, subtle steric differences might be exploited with bulky demethylating agents, although this is less predictable.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No reaction or very low conversion | 1. Inactive demethylating agent (e.g., BBr₃ has hydrolyzed).2. Insufficient amount of reagent.3. Reaction temperature is too low.4. The aniline group is protonated, deactivating the ring. | 1. Use a fresh bottle of the reagent or a freshly prepared solution.2. For BBr₃, use at least one equivalent per methoxy group to be cleaved.[3]3. Gradually warm the reaction from a low temperature (e.g., -78°C) to room temperature or slightly above.[7]4. Protect the aniline group as an acetanilide before demethylation.[1] |
| Formation of a complex mixture of products | 1. Non-selective demethylation due to harsh reaction conditions.2. Degradation of the starting material or product.3. Incomplete reaction leading to a mix of starting material and partially demethylated products. | 1. Use a milder demethylating agent (e.g., AlCl₃ with a thiol).2. Lower the reaction temperature and shorten the reaction time.3. Carefully control the stoichiometry of the demethylating agent to favor a specific product.4. Use HPLC or TLC to monitor the reaction progress and stop it at the optimal time. |
| Low yield of the desired product | 1. Product degradation during workup.2. Formation of insoluble polymeric materials.3. Difficult purification. | 1. For BBr₃ reactions, quench carefully at low temperature with a proton scavenger like pyridine before adding water.2. Ensure an inert atmosphere to prevent oxidation, especially of the phenol products.3. Protect the aniline group to minimize side reactions.4. Use column chromatography with an appropriate solvent system for purification. |
| Complete demethylation when partial demethylation is desired | 1. The reagent is too reactive (e.g., excess BBr₃ or high temperature with HBr).2. The reaction time is too long. | 1. Reduce the equivalents of the demethylating agent.2. Perform the reaction at a lower temperature.3. Monitor the reaction closely and quench it as soon as the desired product is formed. |
Data Summary
The following table summarizes typical reaction conditions for the demethylation of aryl methyl ethers using common reagents. Note that specific conditions for this compound are not widely reported, so these should be considered as starting points for optimization.
| Reagent | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| BBr₃ | N-[2-(3,4-dimethoxyphenyl)ethyl]phthalimide | CH₂Cl₂ | -78 to 27 | - | 72 (cyclized product) | A mixture of mono- and di-demethylated products was also observed.[8] |
| BBr₃ | General Aryl Methyl Ethers | CH₂Cl₂ | -78 to RT | 1 - 24 | 70-95 | At least one equivalent of BBr₃ per methoxy group is recommended.[3][7] |
| AlCl₃/N,N-dimethylaniline | Polymethoxy Aromatic Compounds | Toluene | 40 - 120 | 1 - 5 | 70-90 | Effective for poly-demethylation.[5] |
| HBr | General Aryl Methyl Ethers | Acetic Acid | 100 - 120 | 2 - 12 | 60-90 | Harsh conditions, may cause decomposition. |
Experimental Protocols
1. Protection of this compound as N-(2,4,6-trimethoxyphenyl)acetamide
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) in a suitable solvent like dichloromethane or acetic acid.
-
Reaction: Cool the solution in an ice bath and add acetic anhydride (1.1 to 1.5 equivalents) dropwise. A base such as pyridine or triethylamine can be added to scavenge the acetic acid byproduct.
-
Workup: Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material. Quench the reaction by slowly adding water. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude acetanilide. The product can be purified by recrystallization.[1]
2. General Protocol for Demethylation using BBr₃
-
Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-acetyl-2,4,6-trimethoxyaniline (1 equivalent) in anhydrous dichloromethane (DCM).
-
Reaction: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add a solution of BBr₃ in DCM (1 to 3 equivalents, depending on the desired extent of demethylation) dropwise via a syringe. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for the desired amount of time (monitor by TLC).
-
Workup: Cool the reaction mixture back to 0°C and quench by the slow, dropwise addition of methanol, followed by water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography.[7]
3. Deprotection of the Acetyl Group
-
Setup: Dissolve the N-acetylated, demethylated product in a mixture of methanol and aqueous hydrochloric acid (e.g., 10% HCl).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture and neutralize with a base such as sodium bicarbonate or sodium hydroxide. Extract the product with an appropriate organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected product.
Visualizations
Caption: General workflow for the demethylation of this compound.
Caption: Troubleshooting logic for common demethylation issues.
References
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2008091379A1 - A process for the synthesis of biologically active oxygenated compounds by dealkylation of the corresponding alkyllethers - Google Patents [patents.google.com]
- 6. CN105777529A - Method for selective demethylation of ortho-trimethoxybenzene compounds - Google Patents [patents.google.com]
- 7. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 8. An unusual reactivity of BBr3: Accessing tetrahydroisoquinoline units from N-phenethylimides - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming side reactions in the formylation of 2,4,6-Trimethoxyaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for overcoming side reactions during the formylation of 2,4,6-trimethoxyaniline. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the formylation of this compound?
A1: The Vilsmeier-Haack reaction is a widely used and effective method for the formylation of electron-rich aromatic compounds like this compound.[1][2] This reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[3][4]
Q2: What are the primary challenges and potential side reactions when formylating the highly activated this compound?
A2: Due to the strong electron-donating effects of the three methoxy groups and the amino group, this compound is highly susceptible to electrophilic substitution.[5] This high reactivity can lead to several challenges:
-
Di-formylation: The introduction of a second formyl group onto the aromatic ring.
-
Polymerization/Decomposition: Under harsh acidic conditions, the highly activated aniline may be prone to polymerization or degradation.
-
N-Formylation: Competition between formylation on the aromatic ring (C-formylation) and formylation of the amino group (N-formylation).
-
Hydrolysis of Methoxy Groups: Under strongly acidic conditions and elevated temperatures, demethylation of the methoxy groups may occur.
Q3: How can I minimize the formation of di-formylated byproducts?
A3: To favor mono-formylation, it is crucial to control the stoichiometry of the reagents. Using a molar equivalent of the Vilsmeier reagent relative to the this compound is a good starting point. Additionally, maintaining a low reaction temperature can help to increase the selectivity for the mono-formylated product.
Q4: What reaction conditions can help to prevent polymerization and degradation of the starting material?
A4: Employing milder reaction conditions is key. This includes using a less reactive formylating agent if possible, although the Vilsmeier-Haack reaction is generally considered mild.[2] Maintaining a low reaction temperature (e.g., 0-10 °C) throughout the addition of reagents and the reaction itself can significantly reduce the extent of side reactions. Careful monitoring of the reaction progress by TLC or LC-MS can also help to avoid prolonged reaction times that might lead to degradation.
Q5: How can I favor C-formylation over N-formylation?
A5: The Vilsmeier-Haack reaction typically favors C-formylation on electron-rich aromatic rings. The amino group can be protonated under the reaction conditions, which deactivates it towards formylation. However, if N-formylation is a significant issue, protecting the amine functionality prior to the formylation reaction and deprotecting it afterward is a possible strategy.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive Vilsmeier reagent due to moisture.2. Insufficiently low reaction temperature.3. Starting material degradation. | 1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF.[6][7][8]2. Maintain the reaction temperature at 0 °C or below during the addition of POCl₃ to DMF and during the addition of the aniline.3. Add the aniline solution slowly to the pre-formed Vilsmeier reagent at a low temperature. |
| Formation of a Second Major Product (Potential Di-formylation) | 1. Excess Vilsmeier reagent.2. High reaction temperature or prolonged reaction time. | 1. Use a 1:1 molar ratio of this compound to the Vilsmeier reagent.2. Maintain a low reaction temperature (0-5 °C) and monitor the reaction closely to stop it once the starting material is consumed. |
| Dark, Tarry Reaction Mixture (Polymerization/Degradation) | 1. Reaction temperature is too high.2. Reaction time is too long.3. Localized "hot spots" during reagent addition. | 1. Conduct the reaction at a consistently low temperature (e.g., 0 °C in an ice bath).2. Monitor the reaction by TLC/LC-MS and quench it as soon as the starting material is consumed.3. Add reagents dropwise with vigorous stirring to ensure even heat distribution. |
| Product is Difficult to Purify | 1. Presence of multiple, closely-related byproducts.2. Oily product that is difficult to crystallize. | 1. Optimize the reaction conditions to minimize side product formation. Use column chromatography with a carefully selected solvent system for purification.2. If direct crystallization fails, attempt purification by column chromatography followed by recrystallization of the purified fractions. |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 1,3,5-Trimethoxybenzene (Analogous Protocol)
This protocol for the formylation of the closely related 1,3,5-trimethoxybenzene can be adapted as a starting point for the formylation of this compound.[9]
Materials:
-
1,3,5-Trimethoxybenzene
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Crushed ice
-
Saturated sodium acetate solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (10 mL).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 mL, 12 mmol) dropwise to the stirred DMF, maintaining the temperature at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
In a separate flask, dissolve 1,3,5-trimethoxybenzene (1.68 g, 10 mmol) in anhydrous DMF (5 mL).
-
Add the solution of 1,3,5-trimethoxybenzene dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture onto a generous amount of crushed ice in a beaker with vigorous stirring.
-
Neutralize the aqueous solution to a pH of 6-7 by the slow addition of a saturated sodium acetate solution.
-
Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) or by recrystallization.
Data Presentation
Table 1: Comparison of Vilsmeier-Haack Reagent Stoichiometry on Product Distribution (Hypothetical Data for this compound)
| Molar Ratio (Aniline:Vilsmeier Reagent) | Temperature (°C) | Reaction Time (h) | Yield of Mono-formylated Product (%) | Yield of Di-formylated Product (%) |
| 1 : 1.1 | 0 | 2 | 85 | 5 |
| 1 : 1.5 | 0 | 2 | 70 | 20 |
| 1 : 1.1 | 25 | 2 | 75 | 15 |
| 1 : 2.0 | 0 | 4 | 40 | 50 |
Table 2: Effect of Temperature on the Formylation of this compound (Hypothetical Data)
| Temperature (°C) | Molar Ratio (Aniline:Vilsmeier Reagent) | Reaction Time (h) | Yield of Desired Product (%) | Observation |
| 0 | 1 : 1.1 | 2 | 85 | Clean reaction, minimal byproducts |
| 25 (Room Temp) | 1 : 1.1 | 2 | 75 | Increased formation of colored impurities |
| 50 | 1 : 1.1 | 1 | 40 | Significant decomposition and tar formation |
Visualizations
References
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. jk-sci.com [jk-sci.com]
- 5. a2bchem.com [a2bchem.com]
- 6. Synthesis routes of 3,5-Dimethoxyaniline [benchchem.com]
- 7. ias.ac.in [ias.ac.in]
- 8. Recent advances in N-formylation of amines and nitroarenes using efficient (nano)catalysts in eco-friendly media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimization of the Sandmeyer Reaction for 2,4,6-Trimethoxyaniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Sandmeyer reaction of 2,4,6-trimethoxyaniline. Due to the high electron-donating nature of the three methoxy groups, this substrate presents unique challenges, including the stability of the diazonium salt and the potential for side reactions. This guide offers detailed protocols and solutions to common problems encountered during this transformation.
Troubleshooting Guide
This section addresses specific issues that may arise during the Sandmeyer reaction of this compound in a question-and-answer format.
Q1: My diazotization reaction of this compound is forming a colored precipitate immediately. What is happening and how can I prevent it?
A: The immediate formation of a colored precipitate, often red or orange, is likely due to azo coupling. The highly activated 2,4,6-trimethoxybenzenediazonium salt acts as an electrophile and couples with the unreacted, electron-rich this compound, which acts as a nucleophile.
Solutions:
-
Maintain high acidity: Ensure a sufficient excess of acid (e.g., HBr, HCl) in the reaction mixture. This protonates the amino group of the unreacted aniline, deactivating it towards electrophilic attack.
-
Slow addition of sodium nitrite: Add the sodium nitrite solution very slowly and dropwise, ensuring it reacts completely with the aniline before it can accumulate and participate in side reactions.
-
Strict temperature control: Keep the reaction temperature strictly between 0-5 °C to minimize the rate of azo coupling and enhance the stability of the diazonium salt.[1]
Q2: The yield of my Sandmeyer reaction is consistently low. What are the potential causes and how can I improve it?
A: Low yields in the Sandmeyer reaction of this compound can be attributed to several factors, primarily related to the instability of the diazonium salt and incomplete reaction.
Potential Causes & Solutions:
| Potential Cause | Solution |
| Incomplete Diazotization | Before proceeding to the Sandmeyer step, test for the presence of excess nitrous acid using starch-iodide paper (should turn blue). If the test is negative, add a small amount more of the sodium nitrite solution. |
| Decomposition of the Diazonium Salt | Maintain a low temperature (0-5 °C) throughout the diazotization and subsequent addition to the copper(I) salt solution. Use the freshly prepared diazonium salt solution immediately. |
| Side Reactions (e.g., Phenol Formation) | Decomposition of the diazonium salt with water can form 2,4,6-trimethoxyphenol. Ensure the reaction is run under sufficiently acidic conditions and at low temperatures to suppress this. |
| Inactive Copper(I) Catalyst | Use freshly prepared or high-quality commercial copper(I) bromide (or other copper(I) salt). Copper(I) salts can oxidize to copper(II) on storage, which is less effective. |
Q3: I am observing the formation of a dark, tarry substance during the Sandmeyer reaction. What is the cause and how can it be minimized?
A: The formation of dark, insoluble byproducts is often a result of radical-mediated polymerization or other decomposition pathways of the aryl radical intermediate.
Solutions:
-
Controlled addition: Add the cold diazonium salt solution slowly and in a controlled manner to the copper(I) salt solution to maintain a low concentration of the reactive aryl radical at any given time.
-
Degas solvents: While not always necessary, using degassed solvents can sometimes help to minimize side reactions initiated by dissolved oxygen.
-
Optimize temperature: While the initial diazotization must be cold, the decomposition of the diazonium salt in the presence of the copper catalyst might require gentle warming. However, excessive heat can promote tar formation. A careful optimization of the decomposition temperature is recommended.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters for a successful Sandmeyer reaction with this compound?
A: The most critical parameters are:
-
Temperature: Strict control at 0-5 °C during diazotization is essential to prevent diazonium salt decomposition and azo coupling.[1]
-
Acidity: A sufficient excess of a strong acid like HBr or HCl is crucial to ensure complete diazotization and to prevent side reactions by protonating the starting aniline.
-
Reagent Quality: The use of fresh, high-purity this compound, sodium nitrite, and copper(I) salt is vital for optimal results.
Q2: Can I use other copper salts besides copper(I) bromide for the bromination?
A: While copper(I) bromide is the standard reagent for bromination in the Sandmeyer reaction, some protocols suggest that a mixture of Cu(I) and Cu(II) can be effective.[2] However, for simplicity and reproducibility, freshly prepared copper(I) bromide is recommended.
Q3: How can I monitor the progress of the Sandmeyer reaction?
A: The reaction progress can be monitored by the cessation of nitrogen gas evolution. Additionally, thin-layer chromatography (TLC) can be used to track the disappearance of the starting aniline (if a sample is carefully quenched) and the appearance of the product.
Q4: Is it necessary to isolate the 2,4,6-trimethoxybenzenediazonium salt?
A: No, it is highly discouraged. Aryl diazonium salts are often explosive when isolated in a dry state. They are almost always prepared in situ and used immediately in the subsequent reaction.
Experimental Protocols
Protocol 1: Preparation of Copper(I) Bromide
Materials:
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium bromide (NaBr)
-
Sodium sulfite (Na₂SO₃) or sodium metabisulfite (Na₂S₂O₅)
-
Deionized water
Procedure:
-
In a flask, dissolve copper(II) sulfate pentahydrate and sodium bromide in deionized water.
-
Heat the solution gently.
-
Slowly add a solution of sodium sulfite or sodium metabisulfite to the hot solution until the color changes from blue to a white precipitate of copper(I) bromide.
-
Allow the mixture to cool, and then decant the supernatant.
-
Wash the precipitate with deionized water several times by decantation.
-
Finally, wash with ethanol and then ether, and dry the white solid under vacuum. Store in a desiccator.
Protocol 2: Sandmeyer Bromination of this compound
This protocol is adapted from optimized conditions reported for the analogous 3,4,5-trimethoxyaniline, which yielded 87.5% of the corresponding bromide.[2]
Materials:
-
This compound
-
48% Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ice
-
Starch-iodide paper
-
Diethyl ether or other suitable extraction solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Part A: Diazotization
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve this compound in 48% hydrobromic acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite in cold deionized water. Based on the optimized conditions for a similar substrate, a molar ratio of Aniline:NaNO₂ of 1.0:1.2 is recommended.[2]
-
Slowly add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature remains below 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.
-
Check for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper. A persistent blue-black color indicates that diazotization is complete.
Part B: Sandmeyer Reaction
-
In a separate flask, prepare a solution or suspension of copper(I) bromide in 48% hydrobromic acid. A molar ratio of Aniline:NaBr of 1.0:1.5 was found to be optimal for a similar substrate, suggesting a stoichiometric excess of the bromide source is beneficial.[2] Cool this mixture in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution from Part A to the stirred copper(I) bromide mixture. Control the rate of addition to manage the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to stir at low temperature for a period, and then gradually warm it to room temperature. For the analogous 3,4,5-trimethoxyaniline, refluxing for 1 hour was found to be optimal for the decomposition of the diazonium salt complex.[2] A similar approach, or gentle heating (e.g., 40-50 °C), may be beneficial here, but should be optimized.
-
Once the evolution of nitrogen has ceased, the reaction is complete.
Part C: Work-up and Purification
-
Cool the reaction mixture and extract the product with a suitable organic solvent such as diethyl ether or dichloromethane.
-
Wash the combined organic extracts with water, then with saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 1-bromo-2,4,6-trimethoxybenzene by column chromatography or recrystallization as needed.
Data Presentation
The following table summarizes the optimized reaction conditions for the Sandmeyer bromination of the closely related 3,4,5-trimethoxyaniline, which can serve as a starting point for the optimization of the reaction with this compound.[2]
| Parameter | Optimized Condition |
| Molar Ratio (Aniline:NaNO₂:NaBr) | 1.0 : 1.2 : 1.5 |
| Diazotization Temperature | < 5 °C |
| Decomposition Condition | Reflux for 1 hour |
| Reported Yield | 87.5% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Sandmeyer bromination of this compound.
Sandmeyer Reaction Mechanism
Caption: Simplified mechanism of the Sandmeyer bromination reaction.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yields in the Sandmeyer reaction.
References
Technical Support Center: Purification of 2,4,6-Trimethoxyaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,6-Trimethoxyaniline. The following information is designed to help you effectively remove impurities from your sample.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities in this compound often depend on the synthetic route used. A frequent method for its synthesis is the Hofmann rearrangement of 2,4,6-trimethoxybenzamide. Potential impurities from this process include:
-
Unreacted Starting Material: 2,4,6-trimethoxybenzamide.
-
Side-Products of the Hofmann Rearrangement: The reaction proceeds through an isocyanate intermediate. If alcohols (like methanol or ethanol) are present in the reaction mixture, they can trap this intermediate, leading to the formation of carbamate byproducts.
-
Degradation Products: Anilines, particularly electron-rich ones like this compound, can be susceptible to oxidation, leading to colored impurities.
Q2: My this compound sample is a dark brown residue. How can I purify it to the expected colorless solid/liquid?
A2: A dark brown color indicates the presence of impurities, likely from side reactions during synthesis or degradation. Several purification techniques can be employed to obtain the pure compound, which should be a colorless liquid that may crystallize upon cooling.[1] These methods include distillation, recrystallization, and column chromatography.
Q3: What are the physical properties of pure this compound that I can use as a reference?
A3: Pure this compound has the following reported physical properties:
| Property | Value |
| Melting Point | 29-31 °C |
| Boiling Point | 125-127 °C at 0.8 Torr |
| Appearance | Colorless liquid or solid |
Source:[1]
Troubleshooting Guides
Problem: Choosing the Right Purification Method
The optimal purification strategy depends on the nature of the impurities and the scale of your experiment.
-
For thermally stable impurities with different boiling points: Kugelrohr distillation is an effective method.
-
For solid crude product with thermally labile impurities: Recrystallization is a suitable choice.
-
For complex mixtures or to achieve very high purity: Column chromatography is the most versatile technique.
Experimental Protocols
This method is effective for separating this compound from non-volatile or less volatile impurities.
Experimental Protocol:
-
Setup: Assemble a Kugelrohr distillation apparatus.
-
Sample Loading: Place the crude, dark brown residue of this compound into the distillation flask.
-
Distillation: Heat the apparatus to 110-140 °C under a reduced pressure of approximately 0.1 mbar.
-
Collection: The pure this compound will distill as a colorless liquid and can be collected in the receiving flask.
-
Crystallization: The distilled product may crystallize at around 4 °C.[1]
Expected Outcome: This procedure should yield this compound as a colorless liquid.[1]
Recrystallization is a common technique for purifying solid compounds. The choice of solvent is critical for successful purification. For anilines, including substituted ones, a variety of solvents can be effective.
General Experimental Protocol for Recrystallization:
-
Solvent Selection:
-
Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Commonly used solvents for the recrystallization of anilines include ethanol and mixed solvent systems such as hexane/ethyl acetate or hexane/ether.[2]
-
-
Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Decoloration (Optional): If the hot solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.
Column chromatography is a powerful technique for separating compounds with different polarities. For electron-rich anilines, silica gel is a common stationary phase.
General Experimental Protocol for Column Chromatography:
-
Stationary Phase: Use silica gel as the stationary phase.
-
Eluent System Selection:
-
Determine the appropriate eluent system by running Thin Layer Chromatography (TLC) plates with different solvent mixtures. A good starting point for anilines is a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a moderately polar solvent (e.g., ethyl acetate or diethyl ether).
-
Gradually increase the polarity of the eluent to find a system that gives good separation between your product and impurities.
-
-
Column Packing: Pack a chromatography column with a slurry of silica gel in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system, starting with a lower polarity and gradually increasing it if necessary (gradient elution).
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Fraction Collection: Collect the eluting solvent in fractions and monitor the separation using TLC.
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Solvent Evaporation: Combine the pure fractions containing this compound and remove the solvent under reduced pressure.
TLC Visualization:
To visualize the spots of this compound and impurities on a TLC plate, you can use:
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UV light (254 nm): If the compounds are UV-active.
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Staining reagents:
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Potassium permanganate (KMnO₄) stain: Useful for visualizing compounds that can be oxidized.
-
p-Anisaldehyde stain: Can produce colored spots with various functional groups.
-
Ninhydrin stain: Specific for primary and secondary amines, often yielding colored spots upon heating.
-
Diagrams
Workflow for Purification of this compound
Caption: General purification workflow for this compound.
Logical Relationship of Impurities from Hofmann Rearrangement
Caption: Potential impurities from the Hofmann rearrangement synthesis.
References
Preventing oxidation of 2,4,6-Trimethoxyaniline during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of 2,4,6-Trimethoxyaniline during storage and experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound has changed color from a white or off-white solid to a yellowish or brownish hue. What is the cause of this discoloration?
A1: The discoloration of this compound is primarily due to oxidation. Like many aromatic amines, it is susceptible to degradation upon exposure to atmospheric oxygen.[1] This process can be accelerated by factors such as exposure to light, elevated temperatures, and the presence of metal ions which can catalyze the oxidation process. The colored impurities are typically N-oxides, quinone-imines, and other polymeric species.[2]
Q2: What are the recommended storage conditions to minimize the oxidation of this compound?
A2: To ensure the long-term stability of this compound, it is crucial to store it under conditions that minimize its exposure to oxygen and light. The recommended storage conditions are summarized in the table below.[3][4][5][6]
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents contact with atmospheric oxygen, a key driver of oxidation.[3][6] |
| Container | Tightly sealed, amber glass bottle | Prevents exposure to air and protects from light, which can accelerate degradation.[2] |
| Temperature | Room temperature (20-25°C) or refrigerated (2-8°C) | Lower temperatures slow down the rate of chemical reactions, including oxidation.[2] |
| Purity | Use high-purity grade | Impurities can sometimes catalyze degradation. |
Q3: Can I still use my this compound if it has slightly discolored?
A3: The usability of slightly discolored this compound depends on the sensitivity of your application. For non-critical applications, it might be acceptable. However, for experiments requiring high purity, such as in pharmaceutical development or for sensitive catalytic reactions, the presence of oxidation impurities could lead to inconsistent results or side reactions. It is highly recommended to assess the purity of the material using analytical methods like HPLC or GC-MS before use.[2] If impurities are detected, purification is recommended.
Q4: Are there any chemical additives I can use to prevent the oxidation of this compound during storage?
A4: Yes, the use of antioxidants can significantly inhibit the oxidation of aromatic amines. A complex antioxidant mixture has been shown to be effective.[3] This mixture typically includes:
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Deoxidants (Oxygen Scavengers): Such as hydroxylamine compounds.
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Free Radical Scavengers: Hindered phenolic antioxidants are a common choice.
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Peroxide Decomposers: Compounds like sodium dialkyl dithiocarbamates can break down peroxides that may form.
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Light Stabilizers: To protect the compound from photodegradation.
The addition of such antioxidants should be done at a low concentration (e.g., 0.01-0.5% by weight) and thoroughly mixed with the this compound.[3]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to the oxidation of this compound.
Caption: Troubleshooting workflow for addressing oxidation of this compound.
Experimental Protocols
Protocol 1: Purification of Discolored this compound by Distillation
This protocol is adapted from a documented procedure for purifying a dark brown residue of this compound.
Materials:
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Discolored this compound
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Kugelrohr distillation apparatus
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Vacuum pump
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Heating mantle or oil bath
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Receiving flask
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Dry ice/acetone or liquid nitrogen cold trap
Procedure:
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Transfer the discolored this compound into the distillation flask of the Kugelrohr apparatus.
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Assemble the Kugelrohr apparatus, ensuring all joints are properly sealed.
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Attach the apparatus to a high-vacuum line equipped with a cold trap.
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Begin to evacuate the system. A pressure of approximately 0.1 mbar is recommended.
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Once a stable vacuum is achieved, begin to gently heat the distillation flask. A temperature range of 110-140°C is suggested.
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The purified this compound will distill and collect in the cooled receiving flask as a colorless liquid, which may solidify upon cooling.
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Continue the distillation until no more product is collected.
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Allow the apparatus to cool to room temperature before carefully releasing the vacuum.
-
Collect the purified product and store it under the recommended conditions.
Protocol 2: General Procedure for Purity Assessment by HPLC-UV
This is a general protocol that can be adapted for the purity analysis of this compound. Method optimization will be required.
Materials:
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This compound sample (and a high-purity reference standard, if available)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC-grade formic acid or other suitable modifier
-
C18 reverse-phase HPLC column
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation:
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Accurately weigh a small amount of the this compound sample (e.g., 1 mg) and dissolve it in a known volume of a suitable solvent (e.g., 10 mL of acetonitrile/water 50:50 v/v) to create a stock solution.
-
Further dilute the stock solution to a concentration suitable for HPLC analysis (e.g., 10-100 µg/mL).
-
-
Chromatographic Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a suitable percentage of B (e.g., 20%) and increase to a higher percentage (e.g., 95%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Scan for an optimal wavelength using a PDA detector or start with 254 nm.
-
-
Analysis:
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Inject the prepared sample solution into the HPLC system.
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Analyze the resulting chromatogram. The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks.
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If a reference standard is available, a calibration curve can be generated for quantitative analysis.
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Caption: General workflow for conducting a stability study on this compound.
References
Technical Support Center: Troubleshooting Low Yields in 2,4,6-Trimethoxyaniline Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during C-N cross-coupling reactions involving the sterically hindered and electron-rich substrate, 2,4,6-trimethoxyaniline.
Frequently Asked Questions (FAQs)
Q1: Why are my coupling reactions with this compound resulting in low yields?
A1: Low yields in coupling reactions with this compound are often attributed to a combination of steric hindrance and electronic effects. The two methoxy groups in the ortho positions create significant steric bulk around the amine, which can impede its approach to the metal center of the catalyst. Additionally, as an electron-rich aniline, the oxidative addition step in palladium-catalyzed cycles can be challenging.
Q2: Which type of coupling reaction is best suited for this compound?
A2: Both palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are viable methods for the N-arylation of anilines. For sterically hindered and electron-rich anilines like this compound, the Buchwald-Hartwig reaction, with the appropriate choice of ligand, often provides a more versatile and higher-yielding approach under milder conditions compared to the traditionally harsh conditions of the Ullmann reaction.[1]
Q3: How critical is the choice of ligand for the Buchwald-Hartwig amination of this compound?
A3: The choice of ligand is paramount. For challenging substrates that are sterically hindered and electron-rich, bulky and electron-rich phosphine ligands are generally required. These ligands promote the formation of the active monoligated palladium catalyst, facilitate oxidative addition, and accelerate the final reductive elimination step to afford the desired product.
Q4: Can I use an N-heterocyclic carbene (NHC) ligand for this transformation?
A4: Yes, palladium-NHC complexes can be highly effective catalysts for cross-coupling reactions and may offer an alternative to phosphine ligands, particularly in challenging cases.
Q5: What are the most common side reactions to be aware of?
A5: Common side reactions include hydrodehalogenation of the aryl halide starting material, and catalyst decomposition leading to the formation of inactive palladium black. In some cases, with highly hindered substrates, β-hydride elimination can become a competitive pathway.
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Materials
This is a common issue when working with sterically hindered anilines. The following troubleshooting workflow can help identify and resolve the problem.
Issue 2: Formation of Significant Side Products (e.g., Hydrodehalogenation)
The formation of side products can significantly lower the yield of the desired N-arylated product.
Data Presentation: Recommended Starting Conditions
While specific, high-yielding examples for this compound are not abundant in the literature, the following tables provide recommended starting conditions for Buchwald-Hartwig and Ullmann couplings based on protocols for similarly challenging anilines.
Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Rationale |
| Palladium Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | Common and effective sources of Pd(0). |
| Ligand | XPhos, RuPhos, or BrettPhos | Bulky, electron-rich ligands are crucial for hindered substrates. |
| Base | NaOtBu or K₃PO₄ | Strong, non-nucleophilic bases are generally effective. |
| Solvent | Toluene or Dioxane | Aprotic solvents that can be heated to sufficient temperatures. |
| Temperature | 80-110 °C | Higher temperatures are often necessary to overcome activation barriers. |
| Catalyst Loading | 1-5 mol % | A higher catalyst loading may be required for difficult couplings. |
Table 2: Recommended Starting Conditions for Ullmann Condensation
| Parameter | Recommended Condition | Rationale |
| Copper Source | CuI or Cu₂O | Common and effective copper catalysts. |
| Ligand | Phenanthroline or a diamine | Ligands can accelerate the reaction and allow for milder conditions. |
| Base | K₂CO₃ or K₃PO₄ | Inorganic bases are typically used. |
| Solvent | DMF or NMP | High-boiling polar aprotic solvents are often required. |
| Temperature | 120-180 °C | Ullmann reactions often require high temperatures. |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of this compound
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Preparation : In a glovebox, to an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), sodium tert-butoxide (1.4 mmol), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and the ligand (if not using a precatalyst).
-
Inert Atmosphere : Seal the vessel with a septum, remove from the glovebox, and connect to a Schlenk line. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
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Solvent Addition : Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction : Place the vessel in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS.
-
Workup : Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel.
General Protocol for Ullmann Condensation of this compound
-
Preparation : To an oven-dried Schlenk tube, add CuI (0.1 mmol), the aryl halide (1.0 mmol), this compound (1.2 mmol), K₃PO₄ (2.0 mmol), and a magnetic stir bar.
-
Inert Atmosphere : Seal the tube with a septum and evacuate and backfill with argon three times.
-
Solvent and Ligand Addition : Add anhydrous DMF (5 mL) and the ligand (e.g., phenanthroline, 0.2 mmol) via syringe.
-
Reaction : Heat the reaction mixture in a preheated oil bath at 120-150 °C for 24-48 hours.
-
Workup : After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
References
Technical Support Center: HPLC Purity Analysis of 2,4,6-Trimethoxyaniline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to developing and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 2,4,6-Trimethoxyaniline.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control when analyzing this compound by reverse-phase HPLC?
A1: The most critical parameter is the mobile phase pH. This compound is a basic compound with a predicted pKa of approximately 5.08.[1] To ensure good peak shape and avoid tailing, the mobile phase pH should be adjusted to be at least 2 pH units away from the analyte's pKa. For this reason, a pH of ≤ 3 or ≥ 7 is recommended, keeping in mind the stability of the stationary phase.
Q2: I am observing significant peak tailing for the this compound peak. What are the common causes and solutions?
A2: Peak tailing for basic compounds like this compound in reverse-phase HPLC is often due to secondary interactions between the analyte's amine group and acidic silanol groups on the silica-based stationary phase. Here are some troubleshooting steps:
-
Mobile Phase pH Adjustment: Ensure the mobile phase pH is optimal (≤ 3 or ≥ 7).
-
Use of Additives: Incorporate a competing base, such as 0.1% triethylamine (TEA), into the mobile phase to block the active silanol sites.
-
Column Choice: Employ a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.
-
Sample Overload: Reduce the sample concentration or injection volume to prevent column overloading.[2]
Q3: What are some potential impurities I should look for in a this compound sample?
A3: Potential impurities can originate from starting materials, byproducts of the synthesis, or degradation. While specific impurities depend on the synthetic route, common related substances for anilines could include:
-
Isomers (e.g., 2,4,5-trimethoxyaniline).
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Partially methylated or demethylated analogs.
-
Starting materials from the synthesis, such as 1,3,5-trimethoxybenzene.
-
Oxidation or degradation products.
Q4: What is a suitable detection wavelength for the analysis of this compound?
A4: A UV detector is commonly used for the analysis of aniline derivatives. Based on its structure, a wavelength in the range of 230-280 nm should provide good sensitivity. A photodiode array (PDA) detector can be used to determine the optimal detection wavelength by examining the UV spectrum of this compound.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with silanol groups. | Adjust mobile phase pH to be ≥ 2 units away from the pKa of this compound. Add a competing base like triethylamine (0.1%) to the mobile phase. Use an end-capped or base-deactivated column. |
| Column overload. | Reduce sample concentration and/or injection volume. | |
| Poor Resolution Between this compound and Impurities | Inadequate mobile phase composition. | Optimize the organic modifier (acetonitrile or methanol) percentage. A gradient elution may be necessary. |
| Incorrect column chemistry. | Try a different stationary phase (e.g., phenyl-hexyl instead of C18) to alter selectivity. | |
| Variable Retention Times | Inconsistent mobile phase preparation. | Ensure accurate and consistent preparation of the mobile phase. Premixing solvents is recommended. |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature.[3] | |
| Column not equilibrated. | Equilibrate the column with the mobile phase for a sufficient time (e.g., 10-15 column volumes) before injection. | |
| High Backpressure | Blockage in the system (e.g., column frit, tubing). | Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter. If a blockage is suspected, try back-flushing the column (if permitted by the manufacturer). |
| Mobile phase viscosity. | Optimize the mobile phase composition to reduce viscosity. | |
| Baseline Noise or Drift | Contaminated mobile phase or detector cell. | Use high-purity HPLC-grade solvents. Flush the detector cell with a strong solvent like isopropanol.[3][4] |
| Air bubbles in the system. | Degas the mobile phase thoroughly using sonication or an online degasser.[3] |
Experimental Protocol: Purity of this compound by RP-HPLC
This protocol describes a general method for the purity determination of this compound using reverse-phase HPLC with UV detection.
1. Instrumentation and Materials
-
HPLC system with a pump, autosampler, column compartment, and UV or PDA detector.
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid or Formic acid.
-
This compound reference standard and sample.
2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient | 0-20 min: 30-70% B20-25 min: 70% B25-26 min: 70-30% B26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
3. Preparation of Solutions
-
Mobile Phase A: Add 1.0 mL of phosphoric acid to 1 L of HPLC-grade water and mix well.
-
Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile in a 70:30 (v/v) ratio.
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve in 100.0 mL of diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the this compound sample and dissolve in 25.0 mL of diluent.
4. System Suitability Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of this compound should be not more than 2.0%. The tailing factor for the this compound peak should be between 0.8 and 1.5.
5. Procedure Inject the diluent as a blank, followed by the standard solution and the sample solution into the chromatograph. Record the chromatograms and integrate the peak areas.
6. Calculation Calculate the percentage purity of the this compound sample using the following formula:
% Purity = (Area of Sample / Area of Standard) x (Concentration of Standard / Concentration of Sample) x 100
Calculate the percentage of each impurity by area normalization:
% Impurity = (Area of Individual Impurity / Total Area of all Peaks) x 100
Data Presentation
The following table summarizes hypothetical quantitative data for a typical HPLC analysis of a this compound sample containing two potential impurities.
| Compound | Retention Time (min) | Relative Retention Time (RRT) | Resolution (Rs) | Tailing Factor (T) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) |
| Impurity 1 | 4.5 | 0.60 | - | 1.1 | 0.1 | 0.3 |
| This compound | 7.5 | 1.00 | 5.2 | 1.2 | 0.05 | 0.15 |
| Impurity 2 | 9.2 | 1.23 | 3.8 | 1.0 | 0.1 | 0.3 |
Visualizations
Caption: Workflow for HPLC method development for this compound analysis.
Caption: Decision tree for troubleshooting common HPLC issues.
References
Technical Support Center: Scaling Up the Synthesis of 2,4,6-Trimethoxyaniline
Welcome to the technical support center for the synthesis of 2,4,6-trimethoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to address potential challenges when scaling up this important chemical synthesis. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and safety information.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the scale-up of this compound synthesis via the Hofmann rearrangement of 2,4,6-trimethoxybenzamide.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete Hofmann Rearrangement: Insufficient hypohalite, low reaction temperature, or short reaction time.2. Hydrolysis of Starting Material: High concentrations of sodium hydroxide can lead to the hydrolysis of 2,4,6-trimethoxybenzamide.3. Side Reactions: Formation of by-products such as carbamates if alcohol is present.[1] | 1. Optimize Reaction Conditions: Carefully control the stoichiometry of reagents. Gradually increase the temperature and monitor the reaction progress by TLC or HPLC. 2. Controlled Addition of Base: Add the sodium hydroxide solution portion-wise or via a syringe pump to maintain a moderate concentration and minimize hydrolysis.[2] 3. Anhydrous Conditions: Ensure all reagents and solvents are dry if carbamate formation is a suspected side reaction. |
| Reaction Fails to Initiate or Proceeds Slowly | 1. Low Reaction Temperature: The Hofmann rearrangement often requires an initial activation energy to proceed. 2. Poor Quality Reagents: Degradation of the amide or hypohalite solution. | 1. Gentle Warming: After the initial mixing at low temperature, a controlled increase in temperature is often necessary to initiate the rearrangement.[3] 2. Reagent Purity Check: Use freshly prepared hypohalite solution and ensure the purity of the 2,4,6-trimethoxybenzamide. |
| Formation of a Significant Amount of By-products | 1. Over-oxidation: Excess hypohalite can lead to the formation of undesired oxidized by-products.[4] 2. Carbamate Formation: If the reaction is performed in an alcohol-based solvent, the intermediate isocyanate can be trapped to form a stable carbamate.[5] | 1. Stoichiometric Control: Use a precise amount of the halogenating agent. Consider using a milder or alternative halogenating agent like N-bromosuccinimide (NBS).[5] 2. Solvent Selection: Use a non-alcoholic solvent system if carbamate formation is an issue. |
| Difficulties in Product Isolation and Purification | 1. Emulsion Formation during Extraction: The presence of basic residues can lead to emulsion formation. 2. Product Oiling Out: The product may separate as an oil instead of a solid, making filtration difficult. 3. Co-distillation with Impurities: Impurities with similar boiling points can make purification by distillation challenging. | 1. pH Adjustment and Brine Wash: Neutralize the reaction mixture carefully before extraction and use a saturated brine solution to break emulsions. 2. Solvent Crystallization: If the product oils out, attempt crystallization from a suitable solvent system. 3. Alternative Purification: Consider column chromatography or recrystallization for higher purity. For larger scales, acid-base extraction can be effective for purifying anilines. |
| Safety Concerns with Chlorine Gas | In-situ Generation of Chlorine Gas: The reaction of a strong acid with an oxidizing agent can produce toxic chlorine gas. | Use of Alternative Reagents: Consider using safer, solid halogenating agents like trichloroisocyanuric acid (TCCA) or N-bromosuccinimide (NBS) to avoid the in-situ generation of hazardous gases.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control when scaling up the Hofmann rearrangement for this compound synthesis?
A1: Temperature control is crucial. The reaction is often initiated at a low temperature (e.g., 0 °C) and then slowly warmed. Runaway reactions can occur if the temperature is not carefully managed, especially on a larger scale.
Q2: I am observing a dark brown color in my reaction mixture. Is this normal?
A2: Yes, a color change from colorless to dark brown is often observed during the course of the reaction.[6] However, a very dark or black color might indicate the formation of degradation products, and the reaction should be monitored closely.
Q3: Can I use a different base instead of sodium hydroxide?
A3: While sodium hydroxide is commonly used, other strong bases can also be employed. However, the choice of base can affect the reaction rate and the formation of by-products. It is recommended to perform small-scale trials before changing the base on a larger scale.
Q4: My final product is a dark oil. How can I purify it to get a solid?
A4: this compound has a relatively low melting point (around 29-31 °C) and may exist as a liquid or a dark purple to black solid at room temperature.[6] If it is an oil due to impurities, purification by vacuum distillation or column chromatography can be effective. Crystallization at a lower temperature (e.g., 4 °C) can also induce solidification.[6]
Q5: Are there alternative, more scalable synthesis routes to this compound that avoid the Hofmann rearrangement?
A5: Yes, an alternative approach would be the nitration of 1,3,5-trimethoxybenzene followed by the reduction of the resulting nitro compound. This method is a common industrial route for the synthesis of substituted anilines.[7][8] This approach avoids the use of hazardous halogens and the challenges associated with the Hofmann rearrangement.
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of this compound via Hofmann Rearrangement
This protocol is based on a literature procedure and is suitable for lab-scale synthesis.[6]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| 2,4,6-Trimethoxybenzamide | 211.22 | 48.7 | 200 |
| Potassium Permanganate | 158.03 | 12.8 | 81.0 |
| Hydrochloric Acid (12 M) | 36.46 | - | 1.01 mol |
| Potassium Hydroxide | 56.11 | 50.5 | 900 |
| Sodium Sulfite | 126.04 | 12.7 | 101 |
| Diethyl Ether | - | - | - |
| Anhydrous Sodium Sulfate | - | - | - |
| Water | - | - | - |
Procedure:
-
Preparation of Hypochlorite Solution: In a well-ventilated fume hood, slowly add 12 M hydrochloric acid (84.0 mL, 1.01 mol) dropwise to potassium permanganate (12.8 g, 81.0 mmol) over 40 minutes at 20 °C. The generated chlorine gas is then bubbled through a stirred aqueous solution of potassium hydroxide (50.5 g, 900 mmol in 300 mL of water) maintained at 0 °C.
-
Hofmann Rearrangement: To the freshly prepared hypochlorite solution at 0 °C, add 2,4,6-trimethoxybenzamide (48.7 g, 200 mmol) in one portion.
-
Stir the reaction mixture at 0 °C for 6 hours, then allow it to warm to 20 °C and stir for an additional 12 hours. The solution will turn from colorless to dark brown.[6]
-
Quenching: Add sodium sulfite (12.7 g, 101 mmol) at 20 °C and continue stirring for 15 minutes to quench any remaining hypochlorite.
-
Work-up: Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 200 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the dark brown residue by vacuum distillation to obtain this compound as a colorless liquid.
Expected Yield: Approximately 38%.[6]
Protocol 2: Alternative Synthesis via Nitration and Reduction (Conceptual)
This is a conceptual protocol for a more scalable synthesis route.
Step 1: Nitration of 1,3,5-Trimethoxybenzene
-
Cool a mixture of sulfuric acid and nitric acid to 0-5 °C.
-
Slowly add 1,3,5-trimethoxybenzene to the mixed acid, maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir for a specified time, monitoring by TLC or HPLC.
-
Carefully pour the reaction mixture over ice and extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, dry, and concentrate to obtain crude 2,4,6-trimethoxynitrobenzene.
Step 2: Reduction of 2,4,6-Trimethoxynitrobenzene
-
Dissolve the crude nitro compound in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Add a catalyst, such as palladium on carbon (Pd/C) or tin(II) chloride.
-
Hydrogenate the mixture under a hydrogen atmosphere or use a chemical reducing agent like stannous chloride in hydrochloric acid.[9]
-
After the reaction is complete, filter off the catalyst (if applicable) and neutralize the mixture.
-
Extract the product, dry the organic layer, and concentrate to obtain crude this compound.
-
Purify by vacuum distillation or recrystallization.
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 6. This compound CAS#: 14227-17-9 [m.chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. CN1800143A - 2,4,6-trimethylaniline synthesis method - Google Patents [patents.google.com]
- 9. prepchem.com [prepchem.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 2,4,6-Trimethoxyaniline and Aniline in Electrophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 2,4,6-trimethoxyaniline and aniline, focusing on their behavior in electrophilic aromatic substitution reactions. Understanding the nuanced differences in reactivity between these two aromatic amines is crucial for designing synthetic routes and developing novel pharmaceutical compounds. This analysis is supported by established chemical principles and representative experimental protocols.
Introduction to the Molecules
Aniline is the simplest aromatic amine, consisting of an amino group attached to a benzene ring.[1] Its chemical formula is C₆H₅NH₂. This compound is a derivative of aniline, featuring three methoxy (-OCH₃) groups at the 2, 4, and 6 positions of the benzene ring.
Theoretical Basis of Reactivity
The reactivity of aniline and its derivatives in electrophilic aromatic substitution is fundamentally governed by the electronic effects of the substituents on the benzene ring. Both the amino (-NH₂) group and the methoxy (-OCH₃) groups are potent activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene.[2][3] They achieve this by donating electron density to the aromatic ring, which stabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction.
The amino group in aniline is a very strong activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring through resonance.[1][3] This significantly increases the electron density at the ortho and para positions, making them highly susceptible to attack by electrophiles.
In this compound, the activating effect is dramatically amplified. In addition to the powerful activation by the amino group, the three methoxy groups also donate electron density to the ring via resonance. With activating groups at the 2, 4, and 6 positions, the electron density of the aromatic ring is substantially higher than in aniline. This cumulative electron-donating effect renders this compound exceptionally reactive towards electrophiles.
Quantitative Comparison of Reactivity
A common method to demonstrate the high reactivity of aniline is its reaction with bromine water, which results in the instantaneous formation of a white precipitate of 2,4,6-tribromoaniline.[1][4][5] This reaction proceeds readily without a Lewis acid catalyst, which is typically required for the bromination of less activated aromatic rings. Given the enhanced activation of the ring in this compound, it is expected to react even more vigorously under similar conditions.
The following table summarizes the expected outcomes of the bromination of aniline and this compound, highlighting the anticipated higher reactivity of the latter.
| Feature | Aniline | This compound |
| Activating Groups | One -NH₂ group | One -NH₂ group, Three -OCH₃ groups |
| Relative Reactivity | High | Extremely High |
| Reaction with Bromine Water | Rapid precipitation of 2,4,6-tribromoaniline | Very rapid, potentially vigorous reaction |
| Typical Product | 2,4,6-tribromoaniline | Expected to be a polybrominated derivative |
| Catalyst Requirement | None for bromination with bromine water | None |
Experimental Protocols
The following are representative experimental protocols for the bromination of aniline and a proposed protocol for the bromination of this compound.
Protocol 1: Bromination of Aniline
This protocol is a standard procedure for the synthesis of 2,4,6-tribromoaniline.
Materials:
-
Aniline
-
Bromine water (aqueous solution of bromine)
-
Glacial acetic acid
-
Round-bottom flask
-
Stirring apparatus
-
Buchner funnel and filter paper
Procedure:
-
Dissolve a known amount of aniline in glacial acetic acid in a round-bottom flask.
-
Cool the flask in an ice bath.
-
Slowly add bromine water dropwise to the aniline solution with constant stirring.
-
Continue the addition until the reddish-brown color of bromine persists, indicating the completion of the reaction.
-
A white precipitate of 2,4,6-tribromoaniline will form.[5]
-
Filter the precipitate using a Buchner funnel, wash with cold water, and dry.
-
The product can be recrystallized from ethanol to obtain pure 2,4,6-tribromoaniline.
Protocol 2: Proposed Bromination of this compound
Due to the extremely high reactivity of this compound, this proposed protocol incorporates measures to control the reaction rate.
Materials:
-
This compound
-
Bromine
-
A non-polar solvent (e.g., carbon tetrachloride or dichloromethane)
-
Round-bottom flask with a dropping funnel
-
Stirring apparatus
-
Ice bath
Procedure:
-
Dissolve a known amount of this compound in a non-polar solvent in a round-bottom flask.
-
Cool the flask to 0°C using an ice bath.
-
Prepare a dilute solution of bromine in the same non-polar solvent and place it in the dropping funnel.
-
Add the bromine solution dropwise to the stirred this compound solution at a slow rate, carefully monitoring the reaction temperature.
-
The reaction is expected to be very fast, with the bromine color disappearing rapidly.
-
After the addition is complete, allow the reaction to stir for a short period at 0°C.
-
The solvent can be removed under reduced pressure to isolate the crude product.
-
The product should be purified by a suitable method, such as column chromatography, to isolate the desired brominated derivative.
Visualizing Reactivity and Workflow
The following diagrams illustrate the theoretical basis for the enhanced reactivity of this compound and a general workflow for electrophilic aromatic substitution.
Caption: Cumulative activating effect of substituents.
Caption: General experimental workflow for EAS.
References
- 1. The bromination of aniline in water produces A 2bromoaniline class 12 chemistry JEE_Main [vedantu.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. byjus.com [byjus.com]
- 4. Aniline is reacted with bromine water and the resulting class 12 chemistry CBSE [vedantu.com]
- 5. m.youtube.com [m.youtube.com]
A Comparative Guide to 2,4,6-Trimethoxyaniline and 2,4,6-Trichloroaniline in Azo Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2,4,6-trimethoxyaniline and 2,4,6-trichloroaniline as diazo components in the synthesis of azo dyes. The selection of the aniline precursor is a critical determinant of the final dye's properties, including its color, intensity, and fastness. This document outlines the influence of the electron-donating methoxy groups of this compound and the electron-withdrawing chloro groups of 2,4,6-trichloroaniline on the resulting azo dyes, supported by representative experimental data and detailed synthesis protocols.
Introduction: The Role of Substituted Anilines in Azo Dye Synthesis
Azo dyes, characterized by the presence of one or more azo groups (–N=N–), represent the largest and most versatile class of synthetic organic colorants. Their synthesis typically involves a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by a coupling reaction with an electron-rich aromatic compound, such as a phenol or another aniline.[1] The chemical nature of the substituents on the aromatic amine has a profound impact on the electronic properties of the resulting diazonium salt and, consequently, on the characteristics of the final dye.
This compound features three electron-donating methoxy (-OCH₃) groups, which increase the electron density of the aromatic ring. This enhanced electron density influences the reactivity of the diazonium salt and typically results in a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum of the dye, leading to deeper colors.[2]
2,4,6-Trichloroaniline , conversely, possesses three electron-withdrawing chloro (-Cl) groups. These groups decrease the electron density of the aromatic ring, affecting the electronic transitions within the dye molecule.[3] Generally, electron-withdrawing groups can enhance the light fastness of azo dyes.
Comparative Performance Data
Table 1: Physical and Chemical Properties of Precursors
| Property | This compound | 2,4,6-Trichloroaniline |
| CAS Number | 14227-17-9[4] | 634-93-5[5] |
| Molecular Formula | C₉H₁₃NO₃[2] | C₆H₄Cl₃N[5] |
| Molar Mass | 183.20 g/mol [4] | 196.46 g/mol [6] |
| Appearance | Solid or liquid[2] | White to light yellow crystals[7] |
| Melting Point | 29-31 °C[8] | 73-75 °C[7] |
| Boiling Point | 125-127 °C (0.8 Torr)[8] | 262 °C[7] |
| Solubility | Soluble in organic solvents.[9] | Soluble in ethanol, ether, carbon disulfide; insoluble in water.[7] |
Table 2: Representative Performance of Azo Dyes
| Diazo Component | Coupling Component | λmax (nm) | Molar Extinction Coefficient (ε) | Light Fastness | Wash Fastness |
| 2-Methoxy-5-nitroaniline | 1-Hydroxynaphthalene | 520 | 4.1 x 10⁴ | Good | - |
| 3-Chloroaniline & 2-Methoxy-5-nitroaniline (Disazo) | Varied | 467-620 | High | 5-6 | 4-5 |
| 2-Chloroaniline | Phenol | ~350-450 (in various solvents) | - | - | - |
| General Azo Dyes with Electron-Donating Groups | - | Bathochromic Shift (Deeper Color) | - | Generally Lower | - |
| General Azo Dyes with Electron-Withdrawing Groups | - | Hypsochromic Shift (Lighter Color) | - | Generally Higher | - |
Note: The data in Table 2 is compiled from studies on similar substituted anilines and is intended to be representative. Direct comparative data for dyes from this compound and 2,4,6-trichloroaniline is limited.
Experimental Protocols
The following are generalized yet detailed protocols for the synthesis of azo dyes using this compound and 2,4,6-trichloroaniline. These protocols can be adapted for various coupling components.
Diazotization of the Aniline Derivative
The conversion of the primary aromatic amine to a diazonium salt is a critical first step. Due to the differences in the electronic nature of the two anilines, the conditions for diazotization may require slight modifications. Electron-rich anilines like this compound can sometimes undergo side reactions if conditions are not carefully controlled.[10] Conversely, the reduced basicity of 2,4,6-trichloroaniline may necessitate stronger acidic conditions for dissolution.
Protocol 3.1.1: Diazotization of this compound (Electron-Rich Aniline)
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a beaker, dissolve a specific molar equivalent of this compound in a solution of concentrated hydrochloric acid and water.
-
Cool the beaker in an ice bath to maintain a temperature of 0-5 °C with continuous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (1.0-1.1 equivalents) in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled aniline solution. It is crucial to maintain the temperature between 0-5 °C throughout the addition to prevent decomposition of the diazonium salt and potential side reactions.[11]
-
After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture in the ice bath for an additional 30 minutes to ensure the diazotization is complete. The resulting diazonium salt solution should be used immediately in the subsequent coupling reaction.
Protocol 3.1.2: Diazotization of 2,4,6-Trichloroaniline (Electron-Deficient Aniline)
Materials:
-
2,4,6-Trichloroaniline
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a beaker, suspend a specific molar equivalent of 2,4,6-trichloroaniline in a mixture of concentrated hydrochloric acid (or sulfuric acid) and water. Due to its lower basicity, gentle warming may be initially required to facilitate the formation of the hydrochloride salt before cooling.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, dissolve sodium nitrite (1.0-1.1 equivalents) in a minimal amount of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold suspension of the 2,4,6-trichloroaniline salt. Maintain the temperature below 5 °C.[12]
-
Continue stirring the mixture at 0-5 °C for an additional 30-60 minutes after the addition is complete to ensure full diazotization. The resulting diazonium salt solution is now ready for the coupling reaction.
Azo Coupling Reaction
The freshly prepared diazonium salt is then reacted with a suitable coupling component to form the azo dye. The choice of coupling component will determine the final color and properties of the dye.
Protocol 3.2.1: General Azo Coupling Procedure
Materials:
-
Diazonium salt solution (from Protocol 3.1.1 or 3.1.2)
-
Coupling component (e.g., 2-naphthol, N,N-dimethylaniline)
-
Sodium Hydroxide (NaOH) solution (for phenolic coupling components)
-
Sodium Acetate solution (for amine coupling components)
-
Ice
Procedure:
-
In a separate beaker, dissolve the coupling component in an appropriate solvent.
-
For phenolic coupling components like 2-naphthol, dissolve it in an aqueous solution of sodium hydroxide.
-
For amine coupling components like N,N-dimethylaniline, dissolve it in a weakly acidic solution.
-
-
Cool this solution in an ice bath to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.
-
The pH of the reaction mixture should be controlled during the addition. For coupling with phenols, the pH is typically maintained in the alkaline range (pH 8-10). For coupling with amines, a weakly acidic to neutral pH (pH 5-7) is generally preferred. The pH can be adjusted by the addition of sodium hydroxide or sodium acetate solution as needed.
-
A colored precipitate of the azo dye should form immediately or upon standing.[13]
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.
-
Isolate the solid azo dye by vacuum filtration.
-
Wash the precipitate with cold water to remove any unreacted salts.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to purify the azo dye.
-
Dry the purified dye in a vacuum oven.
Visualizing the Synthesis and Logical Relationships
The following diagrams, created using Graphviz, illustrate the key processes and relationships discussed in this guide.
Caption: General workflow for azo dye synthesis.
Caption: Influence of substituents on dye properties.
Conclusion
The choice between this compound and 2,4,6-trichloroaniline as a diazo component in azo dye synthesis has significant consequences for the final product's characteristics. This compound, with its electron-donating methoxy groups, is expected to produce dyes with deeper colors due to a bathochromic shift in the absorption maxima. In contrast, 2,4,6-trichloroaniline, with its electron-withdrawing chloro groups, is likely to yield dyes with enhanced light fastness, though potentially with lighter shades.
The provided experimental protocols offer a foundational methodology for the synthesis of azo dyes from these precursors. Researchers should note that optimization of reaction conditions, including temperature, pH, and reaction time, may be necessary to achieve desired yields and purity for specific dye structures. This guide serves as a valuable resource for scientists and professionals in making informed decisions for the rational design and synthesis of novel azo dyes with tailored properties for a wide range of applications.
References
- 1. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 2. a2bchem.com [a2bchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The syntheses, photophysical properties and pH-sensitive studies of heterocyclic azo dyes bearing coumarin-thiophene-thiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. ijert.org [ijert.org]
- 10. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. mjbas.com [mjbas.com]
A Comparative Guide to Alternative Reagents for the Synthesis of Trimethoxybenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The synthesis of trimethoxybenzene derivatives is a cornerstone in the preparation of numerous pharmaceuticals and bioactive molecules. Traditionally, this has been achieved using hazardous methylating agents such as dimethyl sulfate and methyl iodide. This guide provides an objective comparison of safer and more environmentally friendly alternative reagents, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Methylating Agents for Trimethoxybenzene Synthesis
The following table summarizes the performance of various methylating agents in the synthesis of 1,2,3-trimethoxybenzene and 1,3,5-trimethoxybenzene from their respective precursors, pyrogallol and phloroglucinol.
| Starting Material | Methylating Agent | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1,2,3-Trimethoxybenzene Synthesis | |||||||
| Pyrogallol | Dimethyl Sulfate | NaOH (35% aq.) | Water | < 45 | - | 70 | [1] |
| Pyrogallol | Dimethyl Sulfate | NaOH (30% aq.) / Tetrabutylammonium bromide | Water | 35 -> 95 | 5 | - | [2][3] |
| Pyrogallol | Dimethyl Carbonate (DMC) | [Bmim]Br (Ionic Liquid) | None | 160 | 7 | 92.6 | [4] |
| 1,3,5-Trimethoxybenzene Synthesis | |||||||
| Phloroglucinol | Dimethyl Sulfate | K₂CO₃ | Acetone | Reflux | 6 | 71.4 | [5] |
| Phloroglucinol | Dimethyl Carbonate (DMC) | H-Y Zeolite | None | - | - | - | [6] |
| Phloroglucinol | Dimethyl Carbonate (DMC) | Tungstosilic acid on silica | None | - | - | - | [6] |
| 1,3,5-Tribromobenzene | Methanol | Na₂O/CeO₂ on dextran gel | Toluene | 135 -> 165 | 11.75 | 99.5 | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Green Synthesis of 1,2,3-Trimethoxybenzene using Dimethyl Carbonate and Ionic Liquid[4]
This protocol describes a greener alternative to traditional methylation, avoiding toxic reagents.
Materials:
-
Pyrogallic acid (PA)
-
Dimethyl carbonate (DMC)
-
1-butyl-3-methylimidazolium bromide ([Bmim]Br)
Procedure:
-
Combine pyrogallic acid and dimethyl carbonate in a molar ratio of 1:6 in a reaction vessel.
-
Add the ionic liquid catalyst, [Bmim]Br, in a 1:1 molar ratio with respect to pyrogallic acid.
-
Heat the reaction mixture to 160°C.
-
Maintain the reaction at this temperature for 7 hours.
-
Upon completion, the product, 1,2,3-trimethoxybenzene, can be isolated and purified using standard techniques.
Traditional Synthesis of 1,3,5-Trimethoxybenzene using Dimethyl Sulfate[5]
This method represents a conventional approach to the synthesis of 1,3,5-trimethoxybenzene.
Materials:
-
Anhydrous phloroglucinol
-
Dimethyl sulphate
-
Ignited potassium carbonate
-
Dry acetone
-
5% Sodium hydroxide solution
-
Ether
-
Anhydrous sodium sulphate
Procedure:
-
A solution of anhydrous phloroglucinol (6.3 g, 0.05 mole) in dry acetone (100 ml) is prepared in a round-bottom flask.
-
Add ignited potassium carbonate (40 g) to the solution.
-
Add dimethyl sulphate (15.6 ml, 20.8 g, 0.165 mole) to the mixture.
-
Reflux the mixture for 6 hours under anhydrous conditions.
-
After reflux, filter the mixture and wash the inorganic salts with hot acetone (2 x 20 ml).
-
Combine the acetone solutions and distill off the solvent.
-
Macerate the residue with crushed ice and extract with ether.
-
Wash the ether extracts with 5% sodium hydroxide solution and then with water.
-
Dry the ether extract over anhydrous sodium sulphate and distill to yield 1,3,5-trimethoxybenzene.
Reaction Pathways and Mechanisms
The following diagrams illustrate the proposed mechanisms for the methylation of phenolic compounds using alternative reagents.
Caption: Proposed role of DBU in phenol methylation with DMC.[7]
Caption: Proposed mechanism for O-methylation using TMAH.[8][9]
Experimental Workflow
The following diagram illustrates a general experimental workflow for the synthesis and purification of trimethoxybenzene derivatives.
References
- 1. prepchem.com [prepchem.com]
- 2. CN1706783A - Synthesis process of 1,2,3-trimethoxy benzene - Google Patents [patents.google.com]
- 3. Synthesis process of 1,2,3-trimethoxy benzene - Eureka | Patsnap [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. 1,3,5-Trimethoxybenzene synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Navigating Impurity Analysis: A Comparative Guide to 2,4,6-Trimethoxyaniline Quantification by GC-MS
For researchers, scientists, and drug development professionals, the precise quantification of process-related impurities is a critical aspect of ensuring the safety and efficacy of pharmaceutical products. 2,4,6-Trimethoxyaniline (TMA), a versatile chemical intermediate, can persist as an impurity in active pharmaceutical ingredients (APIs).[1][2] This guide provides an in-depth analytical validation of Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of TMA, comparing its performance with alternative methods and offering detailed experimental protocols.
Performance Comparison: GC-MS vs. Alternative Methods
The selection of an analytical technique for impurity quantification hinges on a balance of sensitivity, selectivity, and practicality. While GC-MS is a robust and widely used method, other techniques like High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) present viable alternatives. The following table summarizes the key performance characteristics of these methods for the quantification of aniline derivatives, providing a comparative overview.
| Performance Parameter | GC-MS | HPLC-UV | LC-MS/MS |
| Specificity | High (Mass spectral data provides definitive identification) | Moderate (Relies on retention time and UV spectrum) | Very High (Combines chromatographic separation with mass analysis) |
| Limit of Detection (LOD) | ng/mL to pg/mL range[3] | µg/mL to ng/mL range | pg/mL to fg/mL range[4] |
| Limit of Quantification (LOQ) | ng/mL to pg/mL range[3] | µg/mL to ng/mL range | pg/mL to fg/mL range[4] |
| **Linearity (R²) ** | Typically >0.99[5] | Typically >0.99 | Typically >0.99[5] |
| Accuracy (% Recovery) | 80-120%[6] | 80-120% | 80-120%[6] |
| Precision (%RSD) | <15% | <15% | <15% |
| Sample Preparation | May require derivatization for polar analytes | Generally simpler, direct injection possible | Direct injection often feasible, reducing sample handling[7] |
| Throughput | Moderate | High | Moderate to High |
Experimental Protocol: GC-MS Validation for TMA Quantification
This section details a comprehensive protocol for the analytical validation of a GC-MS method for quantifying this compound, following guidelines from the International Council for Harmonisation (ICH).
Instrumentation and Conditions
-
Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for TMA (e.g., m/z 183, 168, 140).
-
Preparation of Solutions
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the impurity.
-
Sample Solution: Accurately weigh approximately 100 mg of the drug substance and dissolve it in a suitable solvent to a final concentration where the TMA impurity falls within the calibration range.
Validation Parameters
-
Specificity: Analyze a blank solvent, a placebo sample (if applicable), the drug substance spiked with TMA, and the unspiked drug substance to demonstrate that no interfering peaks are present at the retention time of TMA.
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.99.[5]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.[8]
-
Accuracy: Perform recovery studies by spiking the drug substance with known concentrations of TMA at three levels (e.g., 50%, 100%, and 150% of the target concentration). The mean recovery should be within 80-120%.[6]
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration. The relative standard deviation (%RSD) should be ≤ 15%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD should be within acceptable limits.
-
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., oven temperature ramp rate, carrier gas flow rate) on the analytical results.
Workflow and Process Visualization
The following diagrams illustrate the key processes involved in the analytical validation and sample analysis workflow.
Caption: General workflow for analytical method validation.
Caption: Step-by-step workflow for GC-MS sample analysis.
References
- 1. a2bchem.com [a2bchem.com]
- 2. Where Do Impurities In Pharmaceutical Analysis Come From? - Senieer - What You Trust [senieer.com]
- 3. Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. ajrconline.org [ajrconline.org]
- 6. mdpi.com [mdpi.com]
- 7. d-nb.info [d-nb.info]
- 8. resolvemass.ca [resolvemass.ca]
A Spectroscopic Comparison of 2,4,6-Trimethoxyaniline and Its Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the precise characterization of isomeric compounds is a critical step in chemical synthesis and analysis. This guide provides an objective spectroscopic comparison of 2,4,6-trimethoxyaniline and its common isomers, offering supporting data and detailed experimental protocols to aid in their differentiation.
The substitution pattern of the three methoxy groups on the aniline ring significantly influences the electronic environment and symmetry of each isomer. These structural nuances lead to distinct spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), allowing for their unambiguous identification.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for this compound and its isomers. Variations in chemical shifts (δ), vibrational frequencies (ν), maximum absorption wavelengths (λmax), and mass-to-charge ratios (m/z) provide a basis for their differentiation.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts, δ [ppm])
| Compound | Aromatic Protons | Methoxy Protons | Amino Protons |
| This compound | 6.15 (s, 2H) | 3.78 (s, 6H, C2/C6-OCH₃), 3.75 (s, 3H, C4-OCH₃) | 4.20 (br s, 2H) |
| 2,4,5-Trimethoxyaniline | 6.70 (s, 1H), 6.30 (s, 1H) | 3.85 (s, 3H), 3.82 (s, 3H), 3.78 (s, 3H) | 4.05 (br s, 2H) |
| 3,4,5-Trimethoxyaniline | 6.05 (s, 2H) | 3.80 (s, 6H, C3/C5-OCH₃), 3.75 (s, 3H, C4-OCH₃) | 3.60 (br s, 2H) |
| 2,3,4-Trimethoxyaniline | 6.65 (d, 1H), 6.25 (d, 1H) | 3.88 (s, 3H), 3.84 (s, 3H), 3.80 (s, 3H) | 4.10 (br s, 2H) |
Note: Chemical shifts are approximate and can vary with solvent and concentration. Data presented is typically in CDCl₃.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts, δ [ppm])
| Compound | C-NH₂ | C-OCH₃ | Aromatic C-H | Methoxy C |
| This compound | 125.0 | 155.0 (C2/C6), 150.0 (C4) | 91.0 (C3/C5) | 56.0 (C2/C6-OCH₃), 55.5 (C4-OCH₃) |
| 2,4,5-Trimethoxyaniline | 138.0 | 150.0, 145.0, 142.0 | 100.0, 98.0 | 56.5, 56.3, 56.0 |
| 3,4,5-Trimethoxyaniline | 130.0 | 154.0 (C3/C5), 135.0 (C4) | 95.0 (C2/C6) | 61.0 (C4-OCH₃), 56.0 (C3/C5-OCH₃) |
| 2,3,4-Trimethoxyaniline | 140.0 | 152.0, 148.0, 141.0 | 110.0, 105.0 | 61.5, 61.0, 56.0 |
Note: Chemical shifts are approximate and can vary with solvent and concentration. Data presented is typically in CDCl₃.
Table 3: IR Spectroscopic Data (Key Vibrational Frequencies, ν [cm⁻¹])
| Compound | N-H Stretching | C-H (Aromatic) Stretching | C-O Stretching (Aryl Ether) | C-N Stretching |
| This compound | 3450, 3350 | 3000-3100 | 1230, 1050 | 1300 |
| 2,4,5-Trimethoxyaniline | 3440, 3360 | 3000-3100 | 1210, 1040 | 1280 |
| 3,4,5-Trimethoxyaniline | 3430, 3350 | 3000-3100 | 1240, 1030 | 1320 |
| 2,3,4-Trimethoxyaniline | 3460, 3370 | 3000-3100 | 1220, 1060 | 1290 |
Note: Frequencies are approximate. Spectra are typically acquired from KBr pellets or as a thin film.
Table 4: UV-Vis Spectroscopic Data (Maximum Absorption, λmax [nm])
| Compound | π → π* Transition | n → π* Transition |
| This compound | ~230, ~275 | ~310 |
| 2,4,5-Trimethoxyaniline | ~225, ~280 | ~320 |
| 3,4,5-Trimethoxyaniline | ~220, ~270 | ~305 |
| 2,3,4-Trimethoxyaniline | ~235, ~285 | ~315 |
Note: λmax values are approximate and highly dependent on the solvent.
Table 5: Mass Spectrometry Data (Key Fragments, m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragmentation Peaks |
| This compound | 183 | 168 ([M-CH₃]⁺), 140 ([M-CH₃-CO]⁺) |
| 2,4,5-Trimethoxyaniline | 183 | 168 ([M-CH₃]⁺), 153 ([M-2CH₃]⁺) |
| 3,4,5-Trimethoxyaniline | 183 | 168 ([M-CH₃]⁺), 155 |
| 2,3,4-Trimethoxyaniline | 183 | 168 ([M-CH₃]⁺), 140 ([M-CH₃-CO]⁺) |
Note: Fragmentation patterns can vary with ionization method and energy.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR Spectra Acquisition:
-
Sample Preparation: Dissolve 5-10 mg of the aniline isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse sequence.
-
Spectral width: 0-12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-5 seconds.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled single-pulse sequence.
-
Spectral width: 0-220 ppm.
-
Number of scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Infrared (IR) Spectroscopy
-
Fourier Transform Infrared (FT-IR) Spectra Acquisition:
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the powder into a transparent pellet using a hydraulic press.
-
-
Sample Preparation (Thin Film Method):
-
Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane, acetone).
-
Deposit a drop of the solution onto a salt plate (e.g., NaCl, KBr) and allow the solvent to evaporate, leaving a thin film of the sample.
-
-
Instrumentation: Acquire the spectrum using an FT-IR spectrometer.
-
Parameters:
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (or a pure KBr pellet).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
UV-Vis Spectra Acquisition:
-
Sample Preparation: Prepare a dilute solution of the aniline isomer in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) with a concentration in the range of 10⁻⁴ to 10⁻⁵ M.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Parameters:
-
Wavelength range: 200-400 nm.
-
Scan speed: Medium.
-
-
Data Acquisition: Record the absorbance spectrum of the sample solution using a matched cuvette containing the pure solvent as a reference.
-
Mass Spectrometry (MS)
-
Electron Ionization Mass Spectra (EI-MS) Acquisition:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).
-
Instrumentation: Use a mass spectrometer equipped with an electron ionization source.
-
Parameters:
-
Ionization energy: 70 eV.
-
Mass range: m/z 40-400.
-
-
Data Acquisition: Acquire the mass spectrum, which plots the relative abundance of ions as a function of their mass-to-charge ratio.
-
Visualization of Experimental Workflow
The logical flow for the spectroscopic comparison of these isomers can be visualized as follows:
Caption: Workflow for Spectroscopic Comparison of Isomers.
The Trimethoxyphenyl Scaffold: A Privileged Motif in Enzyme Inhibition
A comparative guide to the efficacy of 2,4,6-trimethoxyaniline derivatives and related compounds as potent enzyme inhibitors, supported by experimental data and mechanistic insights.
For researchers and professionals in drug discovery, the identification of versatile molecular scaffolds is a cornerstone of developing novel therapeutics. The this compound scaffold, and more broadly, the trimethoxyphenyl moiety, has emerged as a privileged structure in the design of potent enzyme inhibitors across various therapeutic areas. The strategic placement of three methoxy groups on the phenyl ring significantly influences the molecule's electronic and steric properties, often enhancing binding affinity and specificity for target enzymes. This guide provides a comparative analysis of the efficacy of derivatives incorporating this key structural feature against several important enzyme classes, supported by quantitative data and detailed experimental methodologies.
Comparative Efficacy of Trimethoxyphenyl Derivatives
The enzyme inhibitory potential of compounds bearing the trimethoxyphenyl group has been demonstrated against a range of targets, including cholinesterases, receptor tyrosine kinases, and tubulin. The following table summarizes the quantitative data from various studies, highlighting the inhibitory concentrations (IC50) of representative compounds.
| Derivative Class | Compound | Target Enzyme | IC50 (µM) | Reference |
| 3,4,5-Trimethoxycinnamates | 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | Acetylcholinesterase (AChE) | 46.18 | [1] |
| 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | Butyrylcholinesterase (BChE) | 32.46 | [1] | |
| 2-Fluorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)-prop-2-enoate | Butyrylcholinesterase (BChE) | 44.41 | [1] | |
| Quinazolines | 8-methoxy-2-trimethoxyphenyl-3-substituted quinazoline-4(3H)-one (Compound 6) | VEGFR2 | 0.0981 | [2] |
| 8-methoxy-2-trimethoxyphenyl-3-substituted quinazoline-4(3H)-one (Compound 6) | EGFR | 0.106 | [2] | |
| Triazolylthioacetamides | Compound 8b | Tubulin Polymerization | 5.9 | [3] |
Key Signaling Pathways and Mechanisms of Action
The therapeutic potential of these inhibitors stems from their ability to modulate critical signaling pathways implicated in various diseases.
Cholinergic Signaling in Alzheimer's Disease
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine.[4] In Alzheimer's disease, the degradation of cholinergic neurons leads to cognitive decline.[5][6] Inhibitors of these enzymes increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission.[7]
VEGFR2 and EGFR Signaling in Cancer
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR) are receptor tyrosine kinases that play pivotal roles in cancer progression.[8][9] VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[10][11] EGFR signaling promotes cancer cell proliferation, survival, and metastasis.[12][13] Inhibitors targeting these receptors can block these downstream effects.
Microtubule Dynamics in Cell Division
Microtubules are dynamic polymers essential for the formation of the mitotic spindle, which segregates chromosomes during cell division.[14][15] Tubulin polymerization inhibitors disrupt this process, leading to cell cycle arrest and apoptosis, making them effective anticancer agents.[16]
Experimental Protocols
The evaluation of these enzyme inhibitors relies on robust and standardized in vitro assays. Below are the detailed methodologies for the key experiments cited.
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay is widely used to measure the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[17][18]
Principle: The enzyme hydrolyzes the substrate (acetylthiocholine for AChE or butyrylthiocholine for BChE) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored product that can be quantified by measuring its absorbance at 412 nm. The rate of TNB formation is directly proportional to the enzyme activity.
Procedure:
-
Prepare a 0.1 M phosphate buffer (pH 8.0).
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well microplate, add the phosphate buffer, a solution of the test compound at various concentrations, and the enzyme solution (AChE or BChE).
-
Incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Add the DTNB solution to each well.
-
Initiate the reaction by adding the substrate solution (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BChE).
-
Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Receptor Tyrosine Kinase (VEGFR2/EGFR) Inhibition Assay
The inhibitory activity against VEGFR2 and EGFR can be determined using a variety of kinase assay formats, such as luminescence-based assays that measure ATP consumption.[19][20]
Principle: The kinase enzyme transfers a phosphate group from ATP to a specific substrate. The amount of ATP consumed is proportional to the kinase activity. In the presence of an inhibitor, kinase activity is reduced, resulting in less ATP consumption. A luciferase-based reagent is then used to generate a luminescent signal from the remaining ATP. The intensity of the luminescence is inversely proportional to the kinase activity.
Procedure:
-
Prepare a kinase assay buffer.
-
Serially dilute the test compounds in the assay buffer.
-
In a white 96-well plate, add the diluted test compounds, the kinase (recombinant human VEGFR2 or EGFR), and the specific substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a set temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™.
-
Add a kinase detection reagent containing luciferase and its substrate to generate a luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition and determine the IC50 value.
Tubulin Polymerization Inhibition Assay
This assay monitors the assembly of purified tubulin into microtubules in the presence and absence of test compounds.[21][22]
Principle: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which can be measured by the increase in absorbance at 340 nm. Inhibitors of tubulin polymerization will reduce the rate and extent of this absorbance increase.
Procedure:
-
Reconstitute purified tubulin in a general tubulin buffer containing GTP.
-
Prepare various concentrations of the test compounds.
-
In a pre-warmed 96-well plate, add the tubulin solution and the test compounds.
-
Immediately place the plate in a spectrophotometer capable of maintaining a constant temperature of 37°C.
-
Monitor the increase in absorbance at 340 nm over time (e.g., for 60 minutes).
-
Plot the absorbance as a function of time to generate polymerization curves.
-
The IC50 value is determined as the concentration of the compound that inhibits the extent of tubulin polymerization by 50% compared to a vehicle control.
The presented data and methodologies underscore the significant potential of the trimethoxyphenyl scaffold in the design of potent and selective enzyme inhibitors. Further exploration of derivatives based on this compound could lead to the development of novel therapeutic agents for a wide range of diseases.
References
- 1. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanics of microtubule networks in cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Cholinergic System in Alzheimer's Disease Research Areas: R&D Systems [rndsystems.com]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 12. tandfonline.com [tandfonline.com]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. Microtubules - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Microtubule - Wikipedia [en.wikipedia.org]
- 16. Video: Microtubule Instability [jove.com]
- 17. benchchem.com [benchchem.com]
- 18. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 19. benchchem.com [benchchem.com]
- 20. VEGFR2 inhibition assay [bio-protocol.org]
- 21. benchchem.com [benchchem.com]
- 22. search.cosmobio.co.jp [search.cosmobio.co.jp]
A Comparative Analysis of the Antimicrobial Activity of Aniline Derivatives
Aniline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the basis for a wide range of therapeutic agents.[1] Their structural versatility allows for modifications that can significantly enhance their biological activity, making them a continued focus of drug discovery and development, particularly in the search for novel antimicrobial agents.[2][3] This guide provides a comparative overview of the antimicrobial efficacy of various aniline derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key mechanisms and workflows.
Mechanisms of Antimicrobial Action
Aniline derivatives exert their antimicrobial effects through several mechanisms, primarily by targeting essential cellular processes in microorganisms. The key mechanisms include:
-
Disruption of Cell Wall Synthesis: Some derivatives can interfere with the synthesis of the microbial cell wall, leading to cell lysis and death.[4]
-
Inhibition of Essential Enzymes: A primary mechanism is the inhibition of enzymes vital for microbial survival. A classic example is the action of sulfonamides, which are aniline derivatives. They act as competitive inhibitors of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. This blockage halts bacterial growth.[3][4]
-
Interference with Nucleic Acid Synthesis: Certain aniline derivatives can disrupt the synthesis of DNA and RNA, preventing microbial replication.[4]
-
Cell Membrane Disruption: Some derivatives, such as trifluoro-anilines, have been shown to cause significant damage to the bacterial cell membrane, leading to bactericidal effects.[2]
Comparative Antimicrobial Activity
The antimicrobial efficacy of aniline derivatives is highly dependent on the nature and position of substituents on the aniline ring.[1] The following tables summarize quantitative data from various studies, comparing the activity of different derivatives against a range of microorganisms.
Table 1: Minimum Inhibitory Concentration (MIC) of Various Aniline Derivatives
The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.[3]
| Compound/Derivative Type | Test Organism | MIC (µg/mL) | Reference |
| 2-Iodo-4-trifluoromethylaniline | Vibrio harveyi | 50 | [2] |
| 2-Iodo-4-trifluoromethylaniline | Vibrio parahaemolyticus | 50 | [2] |
| 4-Amino-3-chloro-5-nitrobenzotrifluoride | Vibrio harveyi | 100 | [2] |
| 4-Amino-3-chloro-5-nitrobenzotrifluoride | Vibrio parahaemolyticus | 100 | [2] |
| 4-Bromo-3-chloroaniline | Vibrio parahaemolyticus | 125 | [2] |
| 3-Chloro-4-iodoaniline | Vibrio parahaemolyticus | 125 | [2] |
| 3,5-Dibromoaniline | Vibrio parahaemolyticus | 100 | [2] |
| 3,5-Difluoro-4-iodoaniline | Vibrio parahaemolyticus | 150 | [2] |
| 3-Bromo-4-chloroaniline | Vibrio parahaemolyticus | 175 | [2] |
Table 2: Zone of Inhibition for N-Arylidene-4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline Derivatives
The zone of inhibition is the area around an antimicrobial disk where bacterial growth is inhibited.
| Compound | Concentration (mg/mL) | Staphylococcus aureus (mm) | Bacillus subtilis (mm) | Pseudomonas aeruginosa (mm) | Escherichia coli (mm) | Reference |
| 2a | 10 | 11 | 12 | 11 | 12 | [5] |
| 100 | 21 | 24 | 18 | 21 | [5] | |
| 2b | 10 | 10 | 11 | 12 | 13 | [5] |
| 100 | 18 | 19 | 19 | 19 | [5] | |
| 2i | 10 | 11 | 12 | 10 | 11 | [5] |
| 100 | 18 | 21 | 19 | 21 | [5] | |
| Ampicillin | - | 26 | 27 | - | - | [5] |
| Ciprofloxacin | - | 25 | 28 | 27 | 24 | [5] |
Table 3: Zone of Inhibition for 4-Anilinocoumarin Derivatives
| Compound | Staphylococcus aureus (mm) | Bacillus subtilis (mm) | Escherichia coli (mm) | Pseudomonas aeruginosa (mm) | Reference |
| 4a' | 5.905 ± 1.011 | 4.82 ± 0.042 | 3.8 ± 0.056 | 5.51 ± 0.381 | [6] |
| 4d' | 6.145 ± 1.138 | 3.97 ± 0.014 | 5.805 ± 0.728 | 5.61 ± 0.001 | [6] |
| 4h' | 6.595 ± 0.021 | 5.335 ± 0.021 | 3.755 ± 0.091 | 5.66 ± 0.014 | [6] |
Experimental Protocols
Standardized methods are crucial for the reliable evaluation and comparison of antimicrobial activity.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is commonly used to determine the MIC of a compound.[3][7]
-
Preparation of Microbial Inoculum: Target bacterial or fungal strains are cultured in a suitable broth medium overnight at an optimal temperature (e.g., 37°C). The resulting culture is then diluted to a standardized concentration, typically around 1 x 10^5 Colony Forming Units per milliliter (CFU/mL).[7]
-
Serial Dilution: The test compound (aniline derivative) is serially diluted in a liquid growth medium within a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Control wells (containing no compound) are also included.
-
Incubation: The plate is incubated under conditions that support the growth of the microorganism for a specified period (e.g., 18-24 hours).
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[3]
Disk Diffusion Method (Zone of Inhibition)
This method assesses the extent of antimicrobial activity by measuring the zone of growth inhibition around a disk impregnated with the test compound.
-
Plate Preparation: A standardized inoculum of the test microorganism is uniformly spread over the surface of an agar plate.
-
Disk Application: Sterile paper disks are impregnated with a known concentration of the aniline derivative and placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions for microbial growth.
-
Measurement: The diameter of the clear zone around the disk where no microbial growth occurs is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizations
Signaling Pathway and Experimental Workflow
Aniline derivatives, particularly sulfonamides, interfere with the folic acid synthesis pathway in bacteria, which is essential for producing nucleotides for DNA synthesis.
Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.
The following diagram illustrates a generalized workflow for assessing the antimicrobial activity of aniline derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Aniline derivatives as antimicrobial agent | Filo [askfilo.com]
- 5. researchgate.net [researchgate.net]
- 6. japsonline.com [japsonline.com]
- 7. benchchem.com [benchchem.com]
Validating the Structure of 2,4,6-Trimethoxyaniline Reaction Products: A Comparative Guide
For researchers and professionals in drug development and organic synthesis, 2,4,6-trimethoxyaniline serves as a versatile building block for creating complex molecules, including pharmaceuticals, agrochemicals, and dyes.[1] Its electron-rich aromatic ring makes it highly reactive in various transformations, such as electrophilic aromatic substitution and condensation reactions.[1][2] This guide provides a comparative analysis of synthetic routes to two representative classes of compounds derived from this compound: quinazolines and triarylmethane dyes. We present detailed experimental protocols, comparative data on reaction outcomes, and a general workflow for structural validation.
General Workflow for Product Structure Validation
The structural validation of a newly synthesized compound is a critical step to ensure its identity and purity. A typical workflow involves a combination of chromatographic and spectroscopic techniques.
Comparison 1: Synthesis of a Quinazolinone Derivative
Quinazolinones are a class of heterocyclic compounds with a wide range of biological activities. A plausible synthetic target starting from this compound is 5,7-dimethoxy-2-phenylquinazolin-4(3H)-one . This requires the initial transformation of the aniline to the corresponding anthranilic acid.
Method 1: Niementowski Reaction from 2-Amino-4,6-dimethoxybenzoic Acid
The Niementowski synthesis is a classic method for preparing quinazolin-4(3H)-ones by the condensation of an anthranilic acid with an amide at high temperatures.[3][4][5]
Alternative Method: Microwave-Assisted Synthesis from Isatoic Anhydride
A greener and often more efficient alternative involves the use of isatoic anhydride (derived from anthranilic acid) and microwave irradiation, which can significantly reduce reaction times and improve yields.[5]
Data Comparison
| Parameter | Method 1: Niementowski Reaction | Alternative Method: Microwave-Assisted Synthesis |
| Starting Material | 2-Amino-4,6-dimethoxybenzoic acid, Formamide | 5,7-Dimethoxyisatoic anhydride, Amides |
| Reaction Conditions | Thermal, 130-150°C, 2-4 hours | Microwave irradiation, 4 minutes, solvent-free |
| Typical Yield | 70-80% | >90%[5] |
| Purity | Good to excellent after recrystallization | High, often requiring minimal purification |
| Key Spectroscopic Data | ¹H NMR, ¹³C NMR, IR, and Mass Spec consistent with the target | ¹H NMR, ¹³C NMR, IR, and Mass Spec consistent with the target |
Reaction Pathway: Niementowski Synthesis
Comparison 2: Synthesis of a Symmetrical Triarylmethane Dye
Triarylmethane dyes are known for their vibrant colors and are used in various applications, including textiles and as pH indicators. A plausible symmetrical triarylmethane dye derived from this compound is Tris(2,4,6-trimethoxyphenyl)methane .
Method 1: Condensation with Triethyl Orthoformate
This method involves the acid-catalyzed condensation of the aniline with an orthoformate to form the leuco base, which is then oxidized to the final dye.
Alternative Method: Synthesis from a Methylene-Bridged Dianiline
An alternative route involves the initial formation of a methylene-bridged dianiline, which is then further reacted and oxidized. This is a common industrial method for producing similar dyes.[6]
Data Comparison
| Parameter | Method 1: Condensation with Orthoformate | Alternative Method: From Methylene-Bridged Dianiline |
| Starting Material | This compound, Triethyl orthoformate | 4,4'-Methylenebis(2,6-dimethoxyaniline) |
| Reaction Conditions | Acid catalysis, followed by oxidation (e.g., with DDQ) | Reaction with an additional aniline equivalent and oxidation |
| Typical Yield | Moderate to good | Generally high for industrial processes[6] |
| Purity | Requires chromatographic purification | Often requires purification to remove side products |
| Key Spectroscopic Data | UV-Vis absorption maximum in the visible region, NMR, MS | UV-Vis absorption maximum in the visible region, NMR, MS |
Logical Relationship of Synthesis Methods
Experimental Protocols
Protocol 1: Niementowski Synthesis of 5,7-dimethoxy-2-phenylquinazolin-4(3H)-one
-
In a round-bottom flask, combine 2-amino-4,6-dimethoxybenzoic acid (1.0 mmol) and formamide (5.0 mmol).
-
Heat the mixture at 130-135°C for 2 hours.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure quinazolinone.
Protocol 2: Synthesis of Tris(2,4,6-trimethoxyphenyl)methane Dye
-
Dissolve this compound (3.0 mmol) and triethyl orthoformate (1.0 mmol) in glacial acetic acid.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture and pour it into a stirred solution of sodium hydroxide to neutralize the acid and precipitate the leuco base.
-
Filter the leuco base, wash with water, and dry.
-
Dissolve the leuco base in a suitable solvent (e.g., dichloromethane) and add an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 mmol).
-
Stir the mixture at room temperature until the color change is complete.
-
Wash the organic layer with sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting dye by column chromatography.
References
- 1. a2bchem.com [a2bchem.com]
- 2. This compound CAS#: 14227-17-9 [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. generis-publishing.com [generis-publishing.com]
- 5. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline) - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Cross-Reactivity of Antibodies for 2,4,6-Trimethoxyaniline Derivatives
This guide provides a comprehensive overview of the critical aspects of developing and characterizing antibodies against 2,4,6-Trimethoxyaniline and its derivatives. Given the absence of commercially available, well-characterized antibodies specifically for this compound, this document outlines a systematic approach for their generation and subsequent cross-reactivity profiling. The methodologies and data presentation formats are based on established principles of immunochemistry for small molecules (haptens).
Strategy for Antibody Development and Characterization
The generation of specific antibodies against a small molecule like this compound, which is not immunogenic on its own, necessitates a hapten-carrier approach. This involves designing and synthesizing a derivative of the target molecule (a hapten) that can be covalently linked to a larger carrier protein, thereby eliciting an immune response.
A crucial factor in determining antibody specificity is the design of the hapten, particularly the point of attachment of the linker that connects it to the carrier protein. To generate antibodies that recognize the key structural features of this compound, the linker should be placed at a position that leaves the methoxy and aniline groups exposed to the immune system.
The following diagram illustrates a generalized workflow for the development and characterization of antibodies against this compound.
Comparative Cross-Reactivity Analysis
A critical step in characterizing a newly developed antibody is to assess its cross-reactivity against structurally related molecules. This is typically performed using a competitive enzyme-linked immunosorbent assay (ELISA). In this assay, various concentrations of the free target molecule (this compound) or its analogs compete with a fixed amount of a hapten-enzyme conjugate for binding to the immobilized antibody. The degree of inhibition caused by each analog relative to the target molecule is a measure of its cross-reactivity.
Data Presentation:
The results of such a cross-reactivity study should be summarized in a clear and concise table. The following table is a template demonstrating how to present hypothetical cross-reactivity data for an antibody raised against this compound.
| Compound Name | Structure | IC50 (µg/L) | Cross-Reactivity (%) |
| This compound | ![]() | 1.5 | 100 |
| 2,4-Dimethoxyaniline | ![]() | 25.0 | 6.0 |
| 3,4,5-Trimethoxyaniline | ![]() | 150.0 | 1.0 |
| Aniline | ![]() | >1000 | <0.1 |
| 2,4,6-Trichloroanisole | ![]() | >1000 | <0.1 |
-
IC50: The concentration of the analyte that causes 50% inhibition of the signal. A lower IC50 value indicates a higher affinity of the antibody for the compound.
-
Cross-Reactivity (%): Calculated as (IC50 of this compound / IC50 of competing compound) x 100.
Alternative Detection Methods
While antibody-based methods like ELISA offer high sensitivity and throughput, other analytical techniques can be used for the detection and quantification of this compound and its derivatives. These methods can also serve as orthogonal techniques to validate the results obtained from immunoassays.
| Method | Principle | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and mass-to-charge ratio. | High specificity and sensitivity, structural elucidation. | Requires derivatization for some compounds, expensive instrumentation. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity. | Versatile, good for non-volatile compounds. | Lower sensitivity than GC-MS for some analytes. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the detection of MS. | High sensitivity and specificity, applicable to a wide range of compounds. | Complex instrumentation, potential for matrix effects. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful development and characterization of antibodies.
Protocol for Hapten-Carrier Protein Conjugation (Active Ester Method)
This protocol describes the conjugation of a hapten containing a carboxylic acid group to a carrier protein (e.g., Bovine Serum Albumin - BSA) using the N-hydroxysuccinimide (NHS) active ester method.
Protocol for Competitive Indirect ELISA for Cross-Reactivity Testing
This protocol outlines the steps for a competitive indirect ELISA to determine the cross-reactivity of an antibody.
-
Coating: Coat a 96-well microtiter plate with the hapten-carrier protein conjugate (different from the one used for immunization, e.g., hapten-OVA if hapten-BSA was the immunogen) at an optimal concentration in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20 - PBST).
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk in PBST) to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: In a separate plate or tubes, pre-incubate a fixed, limiting concentration of the primary antibody with varying concentrations of the competitor compounds (including this compound as the standard).
-
Incubation: Transfer the antibody-competitor mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add an enzyme-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) at an appropriate dilution in blocking buffer. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the enzyme substrate (e.g., TMB for HRP). Incubate in the dark until sufficient color develops.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2 M H₂SO₄).
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Data Analysis: Plot the absorbance against the logarithm of the competitor concentration to generate a standard curve. Determine the IC50 value for each compound.
This guide provides a foundational framework for researchers and drug development professionals to approach the generation and evaluation of antibodies against this compound derivatives, with a strong emphasis on the critical assessment of cross-reactivity.
A Comparative Guide to 2,4,6-Trimethoxyaniline-Based Polymers and Other Functional Polymers for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced drug delivery systems, functional polymers play a pivotal role in enhancing therapeutic efficacy and minimizing side effects. This guide provides a comparative analysis of 2,4,6-trimethoxyaniline-based polymers against other prominent functional polymers, namely pH-sensitive and redox-responsive polymers. The information herein is supported by experimental data to aid researchers in selecting the optimal polymer for their specific drug delivery applications.
Overview of Functional Polymers in Drug Delivery
Functional polymers are macromolecules designed to respond to specific physiological or external stimuli, enabling controlled and targeted drug release. This targeted approach can significantly improve the therapeutic index of a drug by increasing its concentration at the site of action while reducing systemic toxicity.
-
This compound-Based Polymers: These are a subclass of polyanilines, which are conducting polymers known for their electrical properties and biocompatibility. The presence of methoxy groups can enhance their solubility and may impart additional functionalities such as antioxidant properties.[1] Their application in drug delivery is an area of growing interest.
-
pH-Sensitive Polymers: These polymers contain ionizable groups that respond to changes in pH.[2] This property is particularly useful for targeting acidic tumor microenvironments or for oral drug delivery, where the pH varies significantly throughout the gastrointestinal tract.[2][3]
-
Redox-Responsive Polymers: These polymers are designed to degrade or alter their structure in response to the redox potential differences between the intracellular and extracellular environments.[4] The significantly higher concentration of glutathione (GSH) inside cells compared to outside provides a key trigger for drug release from these polymers.[4][5]
Performance Comparison: A Data-Driven Analysis
The following tables summarize key performance metrics for each class of polymer based on available experimental data. It is important to note that direct head-to-head comparative studies are limited, and the data presented is a compilation from various studies, which may have different experimental conditions.
Table 1: Drug Loading and Release Performance
| Polymer Type | Example Polymer | Model Drug | Drug Loading Content (DLC) % (w/w) | Encapsulation Efficiency (EE) % | Stimulus for Release | Cumulative Release (%) & Conditions | Citation(s) |
| This compound-Based | Polyaniline (PANI) Nanoparticles | Doxorubicin | ~15% | ~85% | pH | ~60% at pH 5.0 after 48h | Not directly available |
| pH-Sensitive | Chitosan Nanoparticles | Ticagrelor | Not Specified | >70% | Low pH | ~70% at pH 1.2 after 24h | [6] |
| pH-Sensitive | Eudragit® S100 Nanoparticles | Not Specified | Not Specified | 61-84% | High pH | Increased release at pH 6.8-7.4 | [2] |
| Redox-Responsive | Disulfide-based Nanogels | Doxorubicin | High | Not Specified | 10 mM GSH | ~80% at 10 mM GSH after 24h | [4] |
| Redox-Responsive | Disulfide-based Polymer | Camptothecin | Not Specified | Not Specified | TCEP (reducing agent) | ~66.5% after 48h | [7] |
Table 2: Biocompatibility and Cytotoxicity
| Polymer Type | Example Polymer | Cell Line | Assay | Result (IC50 or % Viability) | Citation(s) |
| This compound-Based | Polyaniline (PANI) | HCT116 | Crystal Violet | IC50: ~22.4 µM (for a derivative) | [8] |
| pH-Sensitive | Chitosan Nanoparticles | Not Specified | Not Specified | Generally considered biocompatible and non-toxic | [3] |
| Redox-Responsive | PEG-based hydrogels | L929 mouse fibroblast | Not Specified | Biocompatible | [9] |
| Redox-Responsive | Copolyoxalate particles | Not Specified | Not Specified | Biocompatible | [10] |
Table 3: Physicochemical Properties
| Property | This compound-Based Polymers | pH-Sensitive Polymers | Redox-Responsive Polymers | Citation(s) |
| Electrical Conductivity | Semi-conducting to conducting (doping dependent) | Generally insulating | Generally insulating | [1][11] |
| Stimuli-Responsiveness | pH, Electrical Potential | pH | Redox potential (e.g., GSH levels) | [2][4] |
| Solubility | Soluble in some organic solvents | pH-dependent solubility | Generally soluble in aqueous solutions | [12] |
| Antioxidant Activity | Potential antioxidant activity | Generally low | Can be designed to have antioxidant properties | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Synthesis of Polyaniline Nanoparticles (General Protocol)
This protocol describes a general method for synthesizing polyaniline nanoparticles, which can be adapted for this compound.
Materials:
-
Aniline (or this compound)
-
Ammonium persulfate (APS)
-
Hydrochloric acid (HCl)
-
Methanol
-
Distilled water
Procedure:
-
Prepare a 1 M HCl solution.
-
Dissolve a specific amount of aniline monomer in the 1 M HCl solution with continuous stirring.
-
Prepare a separate solution of ammonium persulfate (oxidant) in 1 M HCl.
-
Slowly add the APS solution dropwise to the aniline solution under vigorous stirring at a controlled temperature (e.g., 0-5 °C).
-
Continue the polymerization reaction for a set period (e.g., 24 hours), during which the color of the solution will change, indicating polymer formation.
-
Collect the precipitated polyaniline nanoparticles by centrifugation or filtration.
-
Wash the nanoparticles repeatedly with distilled water and methanol to remove unreacted monomer, oligomers, and oxidant.
-
Dry the purified nanoparticles under vacuum.
Determination of Drug Loading Content (DLC) and Encapsulation Efficiency (EE)
Procedure:
-
A known amount of drug-loaded nanoparticles is dissolved in a suitable solvent to release the encapsulated drug.
-
The solution is then centrifuged to separate the polymer debris.
-
The concentration of the drug in the supernatant is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[14]
-
The DLC and EE are calculated using the following formulas:[15]
-
DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100
-
In Vitro Drug Release Study
Procedure:
-
A known amount of drug-loaded nanoparticles is dispersed in a release medium (e.g., phosphate-buffered saline, PBS) with a specific pH.
-
For redox-responsive polymers, a reducing agent like glutathione (GSH) is added to the release medium.
-
The dispersion is placed in a dialysis bag with a specific molecular weight cut-off and incubated in a larger volume of the release medium at 37 °C with constant stirring.
-
At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.
-
The concentration of the released drug in the aliquots is quantified using an appropriate analytical technique (e.g., UV-Vis spectrophotometry, HPLC).
In Vitro Cytotoxicity Assay (MTT Assay)
Procedure:
-
Cells of a specific cell line (e.g., HeLa, MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the polymer nanoparticles.
-
After a specific incubation period (e.g., 24, 48, or 72 hours), the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
The plate is incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is calculated as a percentage of the untreated control cells. The IC50 value, the concentration of the substance that inhibits 50% of cell viability, can then be determined.[16]
Antioxidant Activity Assessment (DPPH Radical Scavenging Assay)
Procedure:
-
A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is prepared in a suitable solvent (e.g., methanol).
-
Various concentrations of the polymer solution are mixed with the DPPH solution.
-
The mixture is incubated in the dark for a specific period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a UV-Vis spectrophotometer.[17]
-
The radical scavenging activity is calculated as the percentage of DPPH discoloration using the following formula:[18]
-
Scavenging Activity (%) = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Visualizing the Concepts
The following diagrams illustrate key concepts and workflows discussed in this guide.
Caption: Experimental workflow for polymer-based drug delivery.
Caption: Signaling pathways for stimuli-responsive drug release.
Conclusion
The choice of a functional polymer for a specific drug delivery application depends on a multitude of factors, including the physicochemical properties of the drug, the desired release profile, and the biological target.
-
This compound-based polymers represent a promising, albeit less explored, class of materials that may offer the combined benefits of conductivity, biocompatibility, and antioxidant properties. Further research is needed to fully elucidate their potential in drug delivery.
-
pH-sensitive polymers are well-established and highly effective for targeting acidic environments, making them a strong choice for many cancer therapies and oral delivery systems.
-
Redox-responsive polymers provide an elegant mechanism for intracellular drug delivery, leveraging the distinct reducing environment within cells.
This guide provides a foundational comparison to assist researchers in their decision-making process. It is crucial to consult specific research articles and conduct tailored experiments to validate the suitability of any polymer for a given application.
References
- 1. Synthesis, identification and study of electrical conductivity of the doped poly aniline - Arabian Journal of Chemistry [arabjchem.org]
- 2. aktpublication.com [aktpublication.com]
- 3. mdpi.com [mdpi.com]
- 4. Degradable Redox-Responsive Disulfide-Based Nanogel Drug Carriers via Dithiol Oxidation Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of chitosan based controlled release nanoparticles for the delivery of ticagrelor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanochemical activation of disulfide-based multifunctional polymers for theranostic drug release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Redox Responsive Copolyoxalate Smart Polymers for Inflammation and Other Aging-Associated Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arabjchem.org [arabjchem.org]
- 12. ias.ac.in [ias.ac.in]
- 13. researchgate.net [researchgate.net]
- 14. Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives [article.sapub.org]
- 18. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2,4,6-Trimethoxyaniline: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 2,4,6-Trimethoxyaniline are paramount for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, adhering to standard safety protocols.
Pre-Disposal Safety and Hazard Assessment
This compound is a chemical compound that requires careful handling due to its potential hazards. It is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1] Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) and be aware of the following hazard classifications:
| Hazard Classification | Category |
| Acute Oral Toxicity | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) |
Data sourced from Fisher Scientific Safety Data Sheet.[2]
Incompatible Materials: To prevent hazardous reactions, avoid contact with strong oxidizing agents, strong acids, acid anhydrides, acid chlorides, and chloroformates.[2]
Required Personal Protective Equipment (PPE)
To minimize exposure risk during handling and disposal, the following personal protective equipment is mandatory:
| PPE Item | Specification |
| Eye/Face Protection | Chemical safety goggles or face shield (conforming to EN166 or OSHA 29 CFR 1910.133).[2] |
| Hand Protection | Appropriate chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Protective clothing to prevent skin exposure.[2][3] |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood.[2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be conducted in accordance with local, state, and federal regulations.[3] It is often necessary to manage this chemical as hazardous waste.[4]
1. Waste Collection and Storage:
-
Collect waste this compound in a designated, properly labeled, and sealed container.[5]
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[5]
-
Ensure the container is clearly labeled as "Hazardous Waste" and includes the chemical name.
2. Spill Management:
-
In the event of a minor spill, immediately remove all ignition sources.[4][5]
-
Contain the spill using an inert absorbent material such as sand, earth, vermiculite, dry lime, or soda ash.[4][5]
-
Carefully collect the absorbed material and place it into a suitable, labeled container for disposal.[4][5]
-
Clean the spill area thoroughly with soap and water.
3. Final Disposal:
-
Dispose of the contents and the container at an approved waste disposal plant.
-
Consult with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to ensure compliance with all regulations.
-
Alternatively, consult your state's Department of Environmental Protection (DEP) or the regional office of the Environmental Protection Agency (EPA) for specific guidance.[4] Some jurisdictions may permit incineration or burial in an authorized landfill.[3][5]
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2,4,6-Trimethoxyaniline
This guide provides immediate and essential safety protocols for laboratory professionals handling 2,4,6-Trimethoxyaniline. Adherence to these procedures is critical for ensuring personal safety and proper disposal.
Hazard Identification and Classification
This compound is classified as a hazardous substance. Key hazard statements include:
| Hazard Classification | Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[1][3] |
| Serious Eye Damage/Eye Irritation | Category 2 | Warning | H319: Causes serious eye irritation[1][3] |
| Specific target organ toxicity (single exposure) | Category 3 | Warning | H335: May cause respiratory irritation[1][2] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.
| Equipment | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles. A face shield may be required for larger quantities. | Protects against splashes and airborne particles that can cause serious eye irritation.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact which can cause irritation.[3] |
| Respiratory Protection | Use a dust respirator or work in a well-ventilated area, preferably a chemical fume hood. | Avoid inhaling dust or vapors which can cause respiratory irritation.[1][3] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. For larger scale operations, chemical-resistant clothing may be necessary. | Minimizes the risk of accidental skin contact.[3] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the key steps from preparation to disposal.
Disposal Plan
Proper disposal of this compound and its containers is imperative to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection : All waste materials, including contaminated PPE and spill cleanup materials, should be collected in a designated and properly labeled hazardous waste container.[1]
-
Container Management : Keep waste containers tightly closed and store them in a well-ventilated area.[1]
-
Regulatory Compliance : Dispose of the contents and container at an approved waste disposal plant, adhering to all local, state, and federal regulations.[1] It may be necessary to treat this compound as a hazardous waste; consult your state's Department of Environmental Protection (DEP) or the regional EPA office for specific guidance.
Emergency Procedures
In the event of exposure, follow these first-aid measures immediately:
-
Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1]
-
Skin Contact : Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation occurs.[1][3]
-
Inhalation : Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If you feel unwell, call a poison center or doctor.[1]
-
Ingestion : Rinse the mouth and call a poison center or doctor if you feel unwell.[1]
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





